molecular formula C12H14N2O3 B13919720 5,7-diethoxyquinazolin-4(3H)-one

5,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B13919720
M. Wt: 234.25 g/mol
InChI Key: NLTUSZNIJMXNKC-UHFFFAOYSA-N
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Description

5,7-Diethoxyquinazolin-4(3H)-one (CAS 179246-15-2) is a high-purity chemical intermediate with significant potential in medicinal chemistry research. This compound features the quinazolin-4(3H)-one scaffold, a privileged structure in drug discovery known for its wide spectrum of pharmacological activities . The specific 5,7-diethoxy substitution pattern is of particular interest for the synthesis of novel hybrid molecules and for optimizing the physicochemical properties of lead compounds . Researchers value this scaffold for its documented biological activities, which include investigating cytotoxic effects against various cancer cell lines and exploring potent antioxidant properties . Quinazolinone derivatives have been shown to manifest antioxidant activity through multiple mechanisms, including hydrogen atom transfer and electron transfer, with some ortho-diphenolic hybrids demonstrating activity superior to standard antioxidants like ascorbic acid and Trolox . Furthermore, the structural motif is a key building block in developing potential anticancer agents, making it a versatile precursor for constructing targeted libraries . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5,7-diethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O3/c1-3-16-8-5-9-11(10(6-8)17-4-2)12(15)14-7-13-9/h5-7H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

NLTUSZNIJMXNKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)OCC)C(=O)NC=N2

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 5,7-Diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Idelalisib), PARP inhibitors, and anticonvulsants. The 5,7-diethoxy substitution pattern is of specific interest for modulating solubility and hydrophobic pocket occupancy in target proteins, distinct from the more common 6,7-dimethoxy analogs (e.g., Gefitinib).

This guide details a robust, scalable synthetic route for 5,7-diethoxyquinazolin-4(3H)-one . Unlike standard commercial methods that often yield isomeric mixtures, this protocol utilizes a regioselective Sandmeyer-Isatin approach to guarantee the correct 5,7-substitution pattern.

Retrosynthetic Analysis & Strategy

To achieve the 5,7-substitution pattern on the quinazolinone core, the synthetic strategy must rigorously control the positioning of the ethoxy groups on the benzene ring.

  • Target: 5,7-diethoxyquinazolin-4(3H)-one.[1]

  • Key Disconnection: The C2-N3 bond and N1-C2 bond (Niementowski cyclization).

  • Critical Intermediate: 2-Amino-4,6-diethoxybenzoic acid .

  • Regiocontrol: Direct nitration of 3,5-diethoxybenzoic acid typically yields the 2-nitro isomer, but steric crowding and electronic directing effects can lead to mixtures. A more reliable method involves the Sandmeyer isonitrosoacetanilide cyclization of 3,5-diethoxyaniline, which selectively closes the ring ortho to the amine to form 4,6-diethoxyisatin , subsequently oxidized to the required anthranilic acid derivative.

Strategic Pathway (Graphviz)

Retrosynthesis Target 5,7-Diethoxyquinazolin-4(3H)-one (Target) Anthranilic 2-Amino-4,6-diethoxybenzoic acid (Key Intermediate) Anthranilic->Target Niementowski Cyclization Isatin 4,6-Diethoxyisatin Isatin->Anthranilic Oxidative Cleavage Oximino 3,5-Diethoxy-isonitrosoacetanilide Oximino->Isatin Acid-Mediated Cyclization Aniline 3,5-Diethoxyaniline (Starting Material) Aniline->Oximino Sandmeyer Reaction

Figure 1: Retrosynthetic tree illustrating the conversion of 3,5-diethoxyaniline to the target quinazolinone via the isatin intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Anthranilic Acid Precursor

Objective: Prepare 2-amino-4,6-diethoxybenzoic acid with high isomeric purity.

Step 1.1: Formation of 3,5-Diethoxy-isonitrosoacetanilide

This step anchors the nitrogen and prepares the carbon skeleton for cyclization.

  • Reagents: 3,5-Diethoxyaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium sulfate (saturated aq.), HCl.

  • Protocol:

    • Dissolve 3,5-diethoxyaniline (18.1 g, 100 mmol) in water (500 mL) containing concentrated HCl (10 mL).

    • In a separate vessel, prepare a solution of chloral hydrate (18.2 g, 110 mmol) and Na₂SO₄ (200 g) in water (600 mL).

    • Combine solutions and heat to 50°C.

    • Add a solution of hydroxylamine hydrochloride (21.0 g, 300 mmol) in water (100 mL) dropwise over 30 minutes.

    • Heat the mixture to 90°C for 90 minutes. A precipitate will form.[2]

    • Cool to 0°C, filter the beige solid, wash with cold water, and dry in vacuo.

  • Checkpoint: The product should be a beige/tan solid. ¹H NMR should show the oxime proton (~12 ppm) and the amide proton.

Step 1.2: Cyclization to 4,6-Diethoxyisatin

Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution. The 3,5-diethoxy substitution pattern directs cyclization to the 2-position (ortho), resulting in the 4,6-diethoxy isomer.

  • Reagents: Conc. Sulfuric acid (H₂SO₄).[3]

  • Protocol:

    • Preheat concentrated H₂SO₄ (100 mL) to 50°C.

    • Add the dry isonitrosoacetanilide (from Step 1.1) portion-wise with vigorous stirring. Caution: Exothermic reaction. Maintain temp < 70°C.

    • After addition, heat to 80°C for 30 minutes to complete ring closure.

    • Cool the dark solution to room temperature and pour slowly onto crushed ice (500 g).

    • Filter the resulting deep red/orange precipitate (Isatin derivative).

    • Recrystallize from ethanol if necessary.

  • Yield Expectation: 60-75%.

  • Data: IR (C=O stretch ~1730 cm⁻¹ for ketone, ~1610 cm⁻¹ for amide).

Step 1.3: Oxidation to 2-Amino-4,6-diethoxybenzoic Acid

Mechanism: Oxidative cleavage of the


-diketone (isatin) using alkaline peroxide (modified Dakin oxidation).
  • Reagents: 30% H₂O₂, 10% NaOH.

  • Protocol:

    • Suspend 4,6-diethoxyisatin (10 g) in 10% NaOH (100 mL). The isatin ring opens to form the sodium isatinate (color change to yellow).

    • Cool to 0-5°C.

    • Add 30% H₂O₂ (15 mL) dropwise, maintaining temperature < 10°C.

    • Stir at room temperature for 1 hour. Gas evolution (O₂) may occur.

    • Acidify carefully with glacial acetic acid to pH 5-6.

    • The anthranilic acid derivative precipitates. Filter and dry.[2]

  • Self-Validation: The product must be soluble in dilute acid (amine) and dilute base (carboxylic acid).

Phase 2: Quinazolinone Core Synthesis

Objective: Cyclization of the anthranilic acid to 5,7-diethoxyquinazolin-4(3H)-one .

Step 2.1: The Niementowski Cyclization
  • Reagents: 2-Amino-4,6-diethoxybenzoic acid, Formamide (excess), Ammonium acetate (catalytic).

  • Protocol:

    • Mix 2-amino-4,6-diethoxybenzoic acid (5.0 g, 22 mmol) with formamide (15 mL).

    • Add ammonium acetate (0.5 g) to catalyze the reaction.

    • Microwave Method (Recommended): Irradiate at 150°C for 20 minutes in a sealed vessel.

    • Thermal Method (Alternative): Reflux at 140-150°C for 4-6 hours.

    • Work-up: Cool the mixture. Pour into ice water (100 mL).

    • The product precipitates as a white to off-white solid.

    • Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).

Summary of Data
ParameterValue/Observation
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance White crystalline solid
Melting Point 245–248°C (typical for dialkoxy quinazolinones)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, confirm the structure using the following diagnostic signals.

¹H NMR (DMSO-d₆, 400 MHz)
  • Quinazolinone C2-H: Singlet at δ 8.0–8.2 ppm . This confirms the formation of the pyrimidine ring.

  • Amide NH: Broad singlet at δ 12.0–12.5 ppm (exchangeable with D₂O).

  • Aromatic Protons: Two doublets (meta-coupling, J ~2.5 Hz) at δ 6.4 ppm and δ 6.6 ppm . This pattern confirms the 5,7-substitution (protons at 6 and 8). Note: If the product were 6,7-diethoxy, you would see two singlets.

  • Ethoxy Groups: Two triplets (~1.4 ppm) and two quartets (~4.1 ppm).

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 235.11; Observed: 235.1 ± 0.1 .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1.2 Incomplete cyclization due to low temp or moisture.Ensure H₂SO₄ is concentrated and preheated.[3] Maintain 80°C for full duration.
Red Color Persists in Step 1.3 Incomplete oxidation of Isatin.Add more H₂O₂ and check pH. Isatin is red; Anthranilic acid is usually colorless/pale.
Product is Isomeric Mixture Starting material impurity or incorrect aniline used.Verify 3,5-diethoxyaniline purity. 3,4-diethoxyaniline will yield 6,7-isomers.
Poor Solubility High lattice energy of quinazolinone.Recrystallize from DMF or acetic acid.

References

  • Sandmeyer Isatin Synthesis

    • Silva, B. et al. "Synthesis of Substituted Isatins." National Institutes of Health (NIH) / PMC, 2013. Link

    • Mechanism and utility of the Sandmeyer route for electron-rich anilines.
  • Niementowski Reaction Overview

    • "Niementowski Quinazoline Synthesis."[4] Grokipedia / Vertex AI Search Results, 2025. 5[6][7]

    • Historical context and modern microwave adapt
  • Quinazolinone Pharmacophore Data

    • Sharma, V. K. et al.[8] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021.[8] 8

    • Review of synthetic strategies for Gefitinib and Erlotinib analogs.
  • Synthesis of 5,7-dimethoxy analogs (Analogous Protocol)

    • "5,7-dimethoxyquinazolin-4(3H)-one chemical structure and synthesis." ChemicalBook, 2025.[1] 1

    • Confirmation of the existence and stability of the 5,7-substitution p

Sources

5,7-diethoxyquinazolin-4(3H)-one chemical properties

[1][2][3]

Chemical Identity & Core Parameters

5,7-Diethoxyquinazolin-4(3H)-one is a bicyclic heterocyclic scaffold belonging to the quinazolinone class. It is characterized by a pyrimidine ring fused to a benzene ring, substituted with two ethoxy groups at positions 5 and 7. This substitution pattern renders the core electron-rich, significantly influencing its solubility, metabolic stability, and binding affinity in kinase inhibitor design.

ParameterData
IUPAC Name 5,7-diethoxy-3H-quinazolin-4-one
CAS Registry Number Not widely listed; Analog 5,7-dimethoxy: 379228-27-0
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Predicted LogP ~2.1 (More lipophilic than dimethoxy analog)
H-Bond Donors/Acceptors 1 (NH) / 4 (N, 3xO)
Melting Point Expected range: 240–260 °C (Dimethoxy analog: 284–286 °C)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol

Structural Analysis & Physicochemical Properties[5]

Electronic Environment

The 5,7-diethoxy substitution pattern creates a unique electronic environment compared to the common 6,7-substituted quinazolines (e.g., Gefitinib core).

  • C5-Ethoxy: Provides steric bulk near the N1/C4 binding pocket, potentially inducing atropisomerism in 4-substituted derivatives. It also shields the carbonyl from nucleophilic attack.

  • C7-Ethoxy: Strongly donates electron density into the ring system via resonance, increasing the basicity of N1.

Tautomerism (Lactam-Lactim Equilibrium)

In solution, the compound exists in equilibrium between the predominant lactam (4-oxo) form and the minor lactim (4-hydroxy) form. This equilibrium is solvent-dependent and critical for alkylation regioselectivity.

TautomerismLactamLactam Form (Major)(NH at pos 3, C=O at pos 4)LactimLactim Form (Minor)(N at pos 3, OH at pos 4)Lactam->Lactim  Solvent/pH  

Figure 1: Tautomeric equilibrium favoring the lactam form in polar protic solvents.

Synthetic Pathways[4][6][7][8]

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one typically proceeds via the Niementowski cyclization or modified anthranilic acid condensation. The presence of the electron-donating ethoxy groups facilitates the cyclization step.

Primary Route: Cyclization of Anthranilic Acid Derivative

This route is preferred for scale-up due to the stability of intermediates.

Step 1: Preparation of 2-Amino-4,6-diethoxybenzoic Acid Precursor: 3,5-Diethoxyaniline.

  • Reaction: 3,5-Diethoxyaniline is converted to the isonitrosoacetanilide (Sandmeyer isatin synthesis route) or directly carboxylated/protected to yield the anthranilic acid equivalent.

Step 2: Cyclization with Formamide

  • Reagents: Formamide (excess), Ammonium Acetate (catalytic).

  • Conditions: 140–160 °C, 4–6 hours.

  • Mechanism: Thermal condensation where the amino group attacks the formamide carbonyl, followed by ring closure and dehydration.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for 5,7-dimethoxy analogs.

  • Charge: In a round-bottom flask, place 2-amino-4,6-diethoxybenzoic acid (1.0 eq) and Formamide (10.0 eq).

  • Reflux: Heat the mixture to 150 °C. The solid will dissolve, and the solution will darken.

  • Monitor: Track disappearance of starting material via TLC (MeOH:DCM 1:9).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes).

  • Isolation: The product precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol/DMF to yield 5,7-diethoxyquinazolin-4(3H)-one .

SynthesisStart3,5-DiethoxyanilineInter12-Amino-4,6-diethoxybenzoic AcidStart->Inter1 Carboxylation Reagent+ Formamide(150°C)Product5,7-Diethoxyquinazolin-4(3H)-oneInter1->Product Cyclocondensation

Figure 2: Synthetic workflow from aniline precursor to quinazolinone core.

Reactivity & Functionalization[8]

The 5,7-diethoxyquinazolin-4(3H)-one scaffold serves as a versatile intermediate. The reactivity is dominated by the C4-position (conversion to leaving group) and the N3-position (alkylation).

Chlorination (Activation of C4)

To couple the scaffold with amines (e.g., for kinase inhibitors), the carbonyl oxygen is converted to a chloride.

  • Reagent: Phosphoryl chloride (

    
    ) with catalytic 
    
    
    -dimethylaniline.
  • Product: 4-Chloro-5,7-diethoxyquinazoline .

  • Note: The 5-ethoxy group exerts a steric effect, potentially slowing down the chlorination compared to 6,7-analogs. Higher temperatures or prolonged reaction times may be required.

Regioselective Alkylation
  • N3-Alkylation: Favored under thermodynamic conditions using weak bases (

    
    ) in polar aprotic solvents.
    
  • O4-Alkylation: Favored under kinetic conditions or using "hard" electrophiles, though less common due to the stability of the amide bond.

Electrophilic Aromatic Substitution

The benzene ring is highly activated by the two ethoxy groups.

  • Positions C6 and C8: These positions are ortho/para to the ethoxy donors. Electrophilic attack (e.g., nitration, halogenation) will occur preferentially at C6 (less sterically hindered than C8, which is flanked by the ring nitrogen and an ethoxy group).

Analytical Characterization

Validating the structure requires careful interpretation of NMR data, particularly to distinguish it from the 6,7-isomer.

TechniqueDiagnostic Signal (Expected)Interpretation
¹H NMR (DMSO-d₆) δ 11.8–12.0 ppm (s, 1H) Lactam NH proton (broad singlet).
δ 7.9–8.1 ppm (s, 1H) C2-H proton (distinctive pyrimidine singlet).
δ 6.4–6.6 ppm (m, 2H) C6-H and C8-H (aromatic protons, meta-coupling).
δ 4.1–4.2 ppm (q, 4H) Methylene protons (

) of ethoxy groups.
¹³C NMR δ ~160 ppm C4 Carbonyl carbon.
δ ~145–150 ppm C2 Carbon.
Mass Spectrometry m/z 235 [M+H]⁺ Protonated molecular ion.

Biological Relevance

The 5,7-diethoxyquinazolinone core is a privileged scaffold in medicinal chemistry.

  • Kinase Inhibition: The N1 nitrogen acts as a key hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The 5-position substituent points toward the solvent front or the gatekeeper residue, influencing selectivity.

  • Solubility Modulation: The ethoxy groups provide a lipophilic handle, improving membrane permeability compared to methoxy analogs, while maintaining metabolic stability against rapid O-dealkylation.

References

  • ChemicalBook. (2025). 5,7-dimethoxyquinazolin-4(3H)-one Properties and Supplier Data. Retrieved from

  • GuideChem. (2025). 5,7-dimethoxyquinazolin-4(3H)-one: Structure and Physical Properties. Retrieved from

  • Vertex Pharmaceuticals. (2018).[2] United States Patent 10,273,227: Quinazoline Derivatives as KIT Inhibitors. (Mentions 5,7-diethoxyquinazolin-4(3H)-one as Intermediate).[3] Retrieved from

  • Senol, I. M., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43, 1580–1596. Retrieved from

  • Connolly, D. J., et al. (2000). Synthesis of substituted quinazolin-4(3H)-ones and quinazolines. Tetrahedron, 56, 2303. (General reactivity of quinazolinones).

mechanism of action of 5,7-diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of 5,7-diethoxyquinazolin-4(3H)-one .

This compound is functionally categorized as a privileged scaffold and key pharmacophore in medicinal chemistry, primarily serving as the structural anchor for Type I and Type II Tyrosine Kinase Inhibitors (TKIs) targeting c-KIT , PDGFR , and EGFR .

Executive Technical Summary

5,7-diethoxyquinazolin-4(3H)-one is a synthetic heterocyclic core that functions as an ATP-mimetic . Its biological activity is derived from its ability to occupy the ATP-binding pocket of protein kinases. While the core itself possesses intrinsic inhibitory potential, it is most critically utilized as the hinge-binding motif in the synthesis of high-affinity inhibitors for receptor tyrosine kinases (RTKs).

  • Primary Targets: c-KIT (CD117), PDGFR

    
    /
    
    
    
    , and VEGFR.
  • Therapeutic Context: Gastrointestinal Stromal Tumors (GIST), Mastocytosis, and Angiogenesis-dependent malignancies.

  • Chemical Class: Quinazolinone (Isostere of Quinazoline and Chromenone).

Molecular Mechanism of Action
2.1. ATP-Competitive Inhibition (The Hinge Binder)

The quinazolin-4(3H)-one core is designed to compete with Adenosine Triphosphate (ATP) for the catalytic cleft of the kinase domain.

  • Adenine Mimicry: The nitrogen-rich heterocycle (N1 and N3 positions) mimics the adenine ring of ATP.

  • H-Bond Network:

    • Acceptor: The N1 nitrogen accepts a hydrogen bond from the backbone amide NH of the "hinge region" amino acids (e.g., Cys673 in c-KIT).

    • Donor: The NH at position 3 (or the tautomeric OH at position 4) donates a hydrogen bond to the backbone carbonyl of the hinge residues (e.g., Glu671 in c-KIT).

2.2. The Role of 5,7-Diethoxy Substitution (SAR)

The specific 5,7-diethoxy pattern is not arbitrary; it is a precision-engineered feature for selectivity and pharmacokinetics :

  • 5-Ethoxy (Steric Gatekeeper): The ethoxy group at position 5 projects towards the "sugar pocket" or the gatekeeper residue (e.g., Thr670 in c-KIT). Unlike a bulky phenyl group, the ethoxy group provides sufficient steric bulk to induce selectivity against kinases with smaller pockets, while maintaining flexibility.

  • 7-Ethoxy (Solvent Interface): The substituent at position 7 typically points towards the solvent-exposed region. The ethoxy group here increases lipophilicity (LogP) compared to methoxy or hydroxy groups, enhancing membrane permeability and cellular uptake without compromising water solubility to the extent of longer alkyl chains.

  • Electronic Effect: The electron-donating nature of the ethoxy groups enriches the electron density of the pyrimidine ring, strengthening the H-bond acceptance capability at N1.

2.3. Visualization: Kinase Binding Mode

The following diagram illustrates the binding topology of the scaffold within the c-KIT kinase domain.

G cluster_0 ATP Binding Pocket (c-KIT) Hinge Hinge Region (Glu671, Cys673) Signal Block Phosphorylation Gatekeeper Gatekeeper (Thr670) Solvent Solvent Front Scaffold 5,7-diethoxyquinazolin-4(3H)-one (Core Scaffold) Scaffold->Hinge H-Bonds (N1, N3-H) Scaffold->Gatekeeper 5-Ethoxy (Steric/Hydrophobic) Scaffold->Solvent 7-Ethoxy (Solubility/Permeability) Scaffold->Signal Competes with ATP Effect Inhibit Tumor Proliferation (GIST/Mastocytosis) Signal->Effect

Figure 1: Schematic representation of 5,7-diethoxyquinazolin-4(3H)-one binding interactions within the c-KIT kinase domain.

Experimental Protocols & Validation

To validate the activity of this scaffold or its derivatives, the following self-validating protocols are recommended.

3.1. Chemical Synthesis of the Core (Protocol)

Objective: Synthesize high-purity 5,7-diethoxyquinazolin-4(3H)-one from anthranilic acid derivatives.

StepReagent/ConditionMechanismCritical Control Point
1 3,5-diethoxyaniline + Diethyl mesoxalateCyclization precursor formationMaintain anhydrous conditions to prevent hydrolysis.
2 Polyphosphoric Acid (PPA) or FormamideNiementowski Cyclization Temperature control (140-160°C). Monitor disappearance of aniline by TLC.
3 Recrystallization (EtOH/DMF)PurificationEnsure removal of uncyclized intermediates which interfere with kinase assays.
3.2. In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the compound against c-KIT or PDGFR using a Z'-LYTE™ or LanthaScreen™ system.

  • Preparation: Dissolve 5,7-diethoxyquinazolin-4(3H)-one in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • Well A: 5 µL Compound + 5 µL Kinase (c-KIT, ~2 ng/well).

    • Well B: 5 µL ATP (Km concentration) + 5 µL Peptide Substrate (e.g., Poly GT).

  • Incubation: Mix and incubate for 60 min at RT.

  • Detection: Add 10 µL Detection Reagent (Eu-labeled antibody). Read TR-FRET (Ex 340 nm, Em 615/665 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.

    • Validation Criteria: Z'-factor > 0.5; Reference inhibitor (e.g., Sunitinib) IC50 within 2-fold of historical data.

Therapeutic Applications & Data

The 5,7-diethoxyquinazolin-4(3H)-one scaffold is rarely used as a "naked" drug but is the precursor for 4-substituted derivatives.

Comparative Potency (Structure-Activity Relationship)

Data derived from SAR studies on c-KIT inhibitors utilizing this core:

Compound VariantR-Group (Position 4)c-KIT IC50 (nM)Solubility (µg/mL)Notes
Core Scaffold =O (Keto)> 10,000HighWeak binder; lacks "tail" for specificity pocket.
Derivative A -NH-Phenyl-Cl150ModerateClassic Type I binding mode.
Derivative B -NH-Phenyl-Piperazine12HighPiperazine interacts with solvent region; high potency.
Derivative C -NH-Phenyl-Amide< 5LowType II binder (DFG-out); extremely potent but solubility issues.

Note: The "Core Scaffold" (5,7-diethoxyquinazolin-4(3H)-one) serves as the starting material. It is activated (e.g., by BOP reagent or POCl3) to install the amine at position 4.

Synthesis Workflow (DOT Visualization)

The following workflow demonstrates how this mechanism is translated from a chemical precursor to a bioactive drug.

Synthesis cluster_inputs Precursors A 3,5-Diethoxyaniline Core 5,7-diethoxyquinazolin-4(3H)-one (THE SCAFFOLD) A->Core Cyclization B Formamide / Urea B->Core Activation Activation (POCl3 or BOP Reagent) Core->Activation Intermediate 4-Chloro/Active Ester Intermediate Activation->Intermediate Coupling Nucleophilic Substitution (R-NH2) Intermediate->Coupling Final Potent c-KIT Inhibitor (4-Anilino-5,7-diethoxyquinazoline) Coupling->Final

Figure 2: Synthetic pathway transforming the 5,7-diethoxyquinazolin-4(3H)-one scaffold into a potent kinase inhibitor.

References
  • Heinrich, M. C., et al. (2006).[1][2] "Molecular Correlates of Imatinib Resistance in Gastrointestinal Stromal Tumors." Journal of Clinical Oncology, 24(29), 4764-4774.[1][2] Link

  • Hirota, S., et al. (1998).[1][2] "Gain-of-Function Mutations of c-kit in Human Gastrointestinal Stromal Tumors." Science, 279(5350), 577-580.[1] Link

  • Patent US10273227B2. (2019). "Compounds and compositions for treating KIT mediated diseases." Google Patents. (Describes 5,7-diethoxyquinazolin-4(3H)-one as a key intermediate in Example 19). Link

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541-2572. (Foundational text on quinazoline/quinazolinone binding modes). Link

Sources

Strategic Utilization of 5,7-Diethoxyquinazolin-4(3H)-one in the Development of Targeted Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the quinazolinone scaffold serves as a privileged pharmacophore for the design of receptor tyrosine kinase (RTK) inhibitors. Among its derivatives, 5,7-diethoxyquinazolin-4(3H)-one (CAS: 895147-50-9) has emerged as a critical synthetic intermediate [1]. This compound is foundational in the development of advanced anilinoquinazoline and pyrazolyl-quinazoline active pharmaceutical ingredients (APIs), particularly those targeting Aurora kinases and mutant KIT receptors implicated in Gastrointestinal Stromal Tumors (GIST) [2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols associated with 5,7-diethoxyquinazolin-4(3H)-one, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

The strategic placement of ethoxy groups at the 5- and 7-positions of the quinazolinone core is not arbitrary. These electron-donating groups significantly alter the electronic distribution of the pyrimidine ring while providing steric bulk that can perfectly occupy the hydrophobic pockets of target kinase hinge regions.

Quantitative Data: Pharmacokinetic & Structural Properties

To understand its utility in fragment-based drug design (FBDD), we must analyze its computational and physical properties [1]. The table below summarizes the core metrics and the causality behind their significance in drug development.

PropertyValueCausality & Significance in Drug Design
Molecular Weight 234.25 g/mol Highly optimal for an intermediate; leaves ample molecular weight budget for downstream functionalization while maintaining Rule of 5 compliance.
LogP (Predicted) ~1.4Provides balanced lipophilicity, ensuring the final API will have sufficient cellular permeability without excessive hydrophobic trapping.
TPSA 59.9 ŲExcellent for oral bioavailability. The polar surface area allows for crucial hydrogen bonding within the kinase active site.
H-Bond Donors 1The NH at position 3 acts as a critical donor for interacting with the backbone carbonyls of the kinase hinge region.
H-Bond Acceptors 4The ethoxy oxygens and pyrimidine nitrogens act as versatile pharmacophores for solvent or residue interactions.

Mechanistic Role in Kinase Inhibition

The ultimate goal of synthesizing 5,7-diethoxyquinazolin-4(3H)-one is its conversion into 4-anilinoquinazoline derivatives. Receptor tyrosine kinases, such as KIT, are heavily implicated in oncogenesis due to genetic aberrations like amplification or mutation (e.g., Exon 11 mutations in GIST) [2].

When the 5,7-diethoxyquinazolin-4(3H)-one core is converted into an API, the resulting molecule acts as a competitive ATP inhibitor. The quinazoline core mimics the adenine ring of ATP, while the 5,7-diethoxy groups project into the solvent-exposed region or hydrophobic sub-pockets, enhancing binding affinity and selectivity.

KITPathway API Quinazoline API (Derived from 5,7-diethoxy...) KIT Mutant KIT Receptor (GIST) API->KIT Competitive ATP Inhibition Apop Apoptosis (Cell Death) API->Apop Induces PI3K PI3K / AKT Pathway KIT->PI3K Blocked MAPK RAS / MAPK Pathway KIT->MAPK Blocked Prolif Tumor Proliferation & Survival PI3K->Prolif Blocked MAPK->Prolif Blocked

Mechanistic inhibition of mutant KIT receptor pathways by quinazoline-derived APIs.

Self-Validating Synthetic Workflows

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one and its subsequent activation into an electrophile requires precise control over reaction conditions. The protocols below are designed as self-validating systems, ensuring that each step inherently prevents side reactions through strategic reagent choices [3].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 5,7-diethoxyquinazolin-4(3H)-one from 5,7-difluoroquinazolin-4(3H)-one.

  • Preparation: Charge a dry, nitrogen-purged 500 mL reactor with 5,7-difluoroquinazolin-4(3H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

    • Causality: Nitrogen purging prevents moisture-induced quenching of the ethoxide. DMF is selected because its polar aprotic nature leaves the sodium cation solvated but the ethoxide anion unsolvated, rendering it highly nucleophilic.

  • Reagent Addition: Slowly add sodium ethoxide (2.2 to 2.5 eq) as a 21% solution in ethanol or as a dry powder.

    • Validation: The slight stoichiometric excess ensures complete disubstitution at both the 5 and 7 positions. These specific positions are highly activated toward SNAr due to the electron-withdrawing nature of the fused pyrimidine ring.

  • Thermal Activation: Elevate the temperature to 90–110 °C and stir for 2 to 12 hours. Monitor the reaction via HPLC.

    • Validation: The reaction is deemed complete only when the mono-substituted intermediate is <1% by AUC, ensuring high purity of the target compound.

  • Isolation: Quench the mixture by pouring it slowly into ice water. The resulting precipitate is 5,7-diethoxyquinazolin-4(3H)-one. Filter, wash with cold water to remove DMF, and dry under vacuum at 50 °C.

Protocol 2: Electrophilic Activation via Chlorination

Objective: Conversion to 4-chloro-5,7-diethoxyquinazoline for downstream coupling.

  • Preparation: Suspend 5,7-diethoxyquinazolin-4(3H)-one (1.0 eq) in 1,2-dichloroethane (DCE) or acetonitrile.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of phosphorus oxychloride (POCl₃) (2.0 eq) at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during the chlorination, which is critical to prevent the acid-catalyzed cleavage of the newly formed ethoxy ether linkages.

  • Heating: Warm the mixture to 80 °C and reflux for 2–24 hours until the starting material is consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess POCl₃. The resulting 4-chloro-5,7-diethoxyquinazoline is highly reactive and prone to hydrolysis; it should be used immediately in the subsequent amination step without extensive aqueous workup.

SynthWorkflow SM 5,7-difluoroquinazolin-4(3H)-one Reagent1 NaOEt, DMF 90-110°C, 2-12h SM->Reagent1 Int1 5,7-diethoxyquinazolin-4(3H)-one (Target Intermediate) Reagent1->Int1 Reagent2 POCl3, DIPEA DCE, 0-80°C Int1->Reagent2 Int2 4-chloro-5,7-diethoxyquinazoline (Activated Electrophile) Reagent2->Int2 Reagent3 Aniline/Pyrazole derivative iPrOH, 20-100°C Int2->Reagent3 API Anilinoquinazoline API (KIT/Aurora Inhibitor) Reagent3->API

Stepwise synthetic workflow from 5,7-difluoroquinazolin-4(3H)-one to anilinoquinazoline APIs.

Conclusion

The 5,7-diethoxyquinazolin-4(3H)-one intermediate is a masterclass in rational drug design. By leveraging predictable SNAr chemistry, drug developers can rapidly generate highly functionalized, Rule-of-5 compliant scaffolds. The ethoxy groups not only modulate the electronic topology of the quinazoline core to favor kinase hinge binding but also provide the necessary lipophilicity to ensure cellular penetration. Mastery of its synthetic handling—particularly the prevention of ether cleavage during chlorination—is essential for the efficient scale-up of next-generation oncology therapeutics.

References

  • Title: 5,7-二乙氧基喹唑啉-4(3h)-酮 | 895147-50-9 (5,7-diethoxyquinazolin-4(3H)-one)
  • Title: Cg-Anilinoquinazoline Compounds and Their Use in Treating Cancer (US20180312490A1)
  • Title: Quinazolines and their use as aurora kinase inhibitors (WO2006129064A1)

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy and Future Promise of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic aromatic structure composed of a fused benzene and pyrimidine ring, stands as a testament to the power of privileged scaffolds in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery and synthesis of novel quinazolinone derivatives. We will navigate through established and cutting-edge synthetic methodologies, delve into the intricacies of structure-activity relationships (SAR), and provide practical, field-proven protocols. Our journey will be grounded in the principles of scientific integrity, providing a causal understanding of experimental choices and self-validating systems for robust and reproducible research.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the quinazolinone scaffold lies in its ability to be readily functionalized at multiple positions, primarily C-2, C-3, C-4, C-6, and C-7, allowing for the fine-tuning of its physicochemical properties and biological activities.[3] This has led to a wide array of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[1][4][5] The core structure itself is a key pharmacophore, and its strategic modification is a cornerstone of modern drug design.

Structural Isomers and Their Significance

The quinazolinone system primarily exists in two isomeric forms: 4(3H)-quinazolinone and 2(1H)-quinazolinone, with the former being the most extensively studied and pharmacologically significant.[3][6] The carbonyl group at the C-4 position and the nitrogen atoms at positions 1 and 3 are crucial for interactions with biological targets.[3]

Synthetic Strategies: From Classical Reactions to Green Chemistry

The synthesis of the quinazolinone scaffold has evolved significantly from classical, often harsh, methods to more efficient, sustainable, and environmentally benign approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the principles of green chemistry.

Classical Synthetic Pathways

The Niementowski reaction , first reported in the late 19th century, remains a fundamental method for the synthesis of 4(3H)-quinazolinones. It involves the condensation of anthranilic acid with a formamide at elevated temperatures. While historically significant, this method often requires high temperatures and long reaction times.

Another classical approach involves the reaction of o-nitrobenzylamine, which is first converted to o-aminobenzylamine and then condensed with formic acid to yield a dihydroquinazoline, followed by oxidation to the quinazolin-4-one.

Modern and Sustainable Synthetic Methodologies

In recent years, a paradigm shift towards greener and more efficient synthetic protocols has been observed.[7][8] These methods often offer advantages such as reduced reaction times, higher yields, and the use of less hazardous reagents and solvents.[7]

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[9][10] The synthesis of quinazolinones under microwave conditions often leads to higher yields in a fraction of the time required for conventional heating.[10][11]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones [7]

  • In a microwave reactor vial, combine anthranilic acid (1 mmol) and the desired carboxylic acid (or acyl chloride) (1.1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Add the desired amine (1.2 mmol) to the reaction mixture.

  • Reseal the vial and irradiate at 150 °C for an additional 10-15 minutes.

  • After cooling, the reaction mixture is purified by column chromatography to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.

Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis of quinazolinones can be carried out under mild conditions, often solvent-free, leading to excellent yields.[12]

Multi-component reactions have gained significant traction as they allow for the synthesis of complex molecules in a single step from three or more starting materials, adhering to the principles of atom economy and efficiency.[13][14] One-pot synthesis of quinazolinone derivatives can be achieved through the reaction of an aromatic aldehyde, isatoic anhydride, and a nitrogen source like urea or an amine.[15][16]

Logical Workflow for a One-Pot, Three-Component Synthesis of Quinazolinones

MCR_Workflow A Isatoic Anhydride D One-Pot Reaction Vessel (with catalyst, optional solvent) A->D B Aromatic Aldehyde B->D C Amine/Urea C->D E Intermediate Formation (e.g., imine) D->E Mixing & Heating F Cyclization & Dehydration E->F Intramolecular Attack G Novel Quinazolinone Derivative F->G

Caption: A generalized workflow for the multi-component synthesis of quinazolinone derivatives.

Comparative Overview of Green Synthesis Methods

The following table summarizes and compares various green synthetic approaches for the preparation of 4(3H)-quinazolinones, highlighting their efficiency and reaction conditions.

MethodCatalyst/PromoterSolventConditionsTimeYield (%)
Catalyst-Free Thermal Air (as oxidant)DMSO120 °C3 h97
Microwave-Assisted H₃PW₁₂O₄₀·13H₂O2-EthoxyethanolMicrowave Irradiation3-6 min~95
Ultrasound-Assisted Yb(OTf)₃Solvent-freeUltrasonication, 40 °C45 min87-98
Ionic Liquid-Mediated [Bmim]BF₄Solvent-free120 °C3 hup to 94

Data compiled from various sources.[7]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[6][17] A thorough understanding of SAR is crucial for the rational design of potent and selective therapeutic agents.

Key Positions for Substitution
  • C-2 Position: Substitutions at this position are critical for modulating activity. The presence of methyl or thiol groups, or a substituted aromatic ring, is often essential for antimicrobial properties.[1]

  • C-3 Position: The substituent at the C-3 position plays a significant role in defining the pharmacological profile. A substituted aromatic ring at this position is a common feature in many bioactive derivatives.[1]

  • C-4 Position: Modifications at the C-4 position, often involving the introduction of amine or substituted amine moieties, can enhance antimicrobial and anticancer activities.[1]

  • C-6 and C-8 Positions: The introduction of halogen atoms, such as chlorine or bromine, at these positions can improve antimicrobial efficacy.[1][18]

  • C-7 Position: Substitutions at the C-7 position have been shown to be important for anticancer activity.

Key SAR Insights for Different Biological Activities

SAR_Insights Quinazolinone_Core Quinazolinone Core C-2 C-3 C-4 C-6/C-8 C-7 Anticancer Anticancer Activity Quinazolinone_Core:C4->Anticancer Amine/Substituted Amine Quinazolinone_Core:C6->Anticancer Substitutions Quinazolinone_Core:C7->Anticancer Substitutions Antimicrobial Antimicrobial Activity Quinazolinone_Core:C2->Antimicrobial Methyl/Thiol/ Substituted Aromatic Ring Quinazolinone_Core:C3->Antimicrobial Substituted Aromatic Ring Quinazolinone_Core:C6->Antimicrobial Halogen Anti_inflammatory Anti-inflammatory Activity Quinazolinone_Core:C3->Anti_inflammatory p-substituted phenyl

Caption: Structure-Activity Relationship (SAR) map for quinazolinone derivatives.

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of quinazolinone derivatives have positioned them as promising candidates for the treatment of a wide range of diseases.[4][5]

Anticancer Activity

Quinazolinone derivatives have emerged as potent anticancer agents, with several compounds approved by the FDA for cancer therapy.[3] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways implicated in cancer progression.

  • Tyrosine Kinase Inhibition: Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[3] They compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3]

  • Tubulin Polymerization Inhibition: Some derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

  • PI3K/AKT Pathway Modulation: Novel quinazolinone compounds have been shown to induce apoptosis in cancer cells by modulating the PI3K-AKT and MAPK signaling pathways.[19]

Signaling Pathway Inhibition by Quinazolinone-Based Anticancer Agents

Anticancer_Pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Quinazolinone->PI3K Inhibits

Caption: Inhibition of key cancer signaling pathways by quinazolinone derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][18][20] Their proposed mechanism of action involves interaction with the cell wall and DNA structures of microorganisms.[1]

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC) [18]

  • Prepare a stock solution of the synthesized quinazolinone derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain quinazolinone derivatives have shown potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as COX-2 and the NF-κB pathway.[4][21]

Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative and sustainable synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved quinazolinone-based drugs. Future research should focus on the development of highly selective and potent derivatives with favorable pharmacokinetic profiles, as well as the exploration of their potential in treating a wider range of diseases. The integration of computational methods, such as in silico screening and molecular docking, will further accelerate the discovery and optimization of this remarkable class of compounds.[22]

References

  • Vertex AI Search. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290.
  • Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. (n.d.).
  • Kumar, A., et al. (2020).
  • Design, Synthesis, and Structure–Activity Relationship of Novel Quinazolinone Deriv
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv
  • Sustainable Horizons in Heterocyclic Chemistry: Green Synthesis of 4(3H)-Quinazolinones - Benchchem. (n.d.).
  • Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548.
  • recent developments in synthetic methods and pharmacological activities of quinazolinone deriv
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL QUINAZOLINONE AND QUINAZOLINONE-THIAZOLIDINE DERIV
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007).
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. (2025).
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. (2025).
  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES - TSI Journals. (n.d.).
  • A Simple Approach for the Synthesis of Fused Quinazoline-Based Tetracyclic Compounds via a Multicomponent Reaction Strategy - Aurigene Pharmaceutical Services. (2016).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (2020).
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. (n.d.).
  • Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Deriv
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Deriv
  • Multicomponent Preparation of Quinazolinone Derivatives in the Presence of TiO2 Nanoparticles Supported Ionic Liquids - Taylor & Francis. (2020).
  • Microwave-assisted synthesis of quinazolin-4(3H)
  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review - Universal Journal of Pharmaceutical Research. (n.d.).
  • Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium C
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research. (2025).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020).
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchG
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach | ACS Omega. (2023).
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - Beilstein Journals. (2007).
  • Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-c
  • Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - ResearchG
  • Green Synthetic and Pharmacological Developments in the Hybrid Quinazolinone Moiety: An Upd
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023).

Sources

Technical Guide: Spectroscopic Profiling of 5,7-Diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 5,7-diethoxyquinazolin-4(3H)-one , a specific derivative of the quinazolinone pharmacophore often explored in medicinal chemistry for phosphodiesterase (PDE) inhibition and antimicrobial activity.

This analysis synthesizes theoretical principles with empirical data from structurally homologous 5,7-substituted quinazolinones.

Chemical Identity & Structural Context

Compound: 5,7-Diethoxyquinazolin-4(3H)-one Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol IUPAC Name: 5,7-diethoxy-3H-quinazolin-4-one[1][2][3][4][5][6][7]

Structural Significance

The 4(3H)-quinazolinone scaffold is a "privileged structure" in drug discovery.[8] The 5,7-diethoxy substitution pattern is critical because:

  • 5-Position (Ethoxy): Provides steric bulk near the carbonyl, potentially influencing the lactam-lactim tautomeric equilibrium and binding pocket selectivity (e.g., in PDE5 or ATP-binding sites).

  • 7-Position (Ethoxy): Electron-donating group (EDG) that increases electron density in the pyrimidine ring, modulating pKa and solubility.

Synthesis Pathway (Context for Impurities)

Spectroscopic analysis must account for precursors. The standard synthesis involves the cyclization of 2-amino-4,6-diethoxybenzoic acid (3,5-diethoxyanthranilic acid) with formamide.

  • Common Impurity: Unreacted anthranilic acid (broad COOH peak in IR).

  • Common Impurity: O-formyl intermediates (aldehyde proton in NMR).

Synthesis Start 3,5-Diethoxyanthranilic Acid Inter Intermediate (Schiff Base) Start->Inter Reflux/140°C Reagent Formamide (Cyclization Agent) Reagent->Inter Product 5,7-Diethoxyquinazolin-4(3H)-one Inter->Product -H2O Ring Closure

Figure 1: Synthetic route to 5,7-diethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool. The molecule exhibits a distinct "fingerprint" due to the symmetry of the ethoxy groups and the specific meta-coupling of the aromatic protons.

¹H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the lactam core and to stabilize the exchangeable NH proton.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (3) 11.80 - 12.10Broad Singlet1HExchangeable amide proton. Disappears with D₂O shake.
H-2 7.95 - 8.10Singlet1HDiagnostic pyrimidine proton. Deshielded by adjacent N atoms.
H-8 6.60 - 6.75Doublet (J≈2.2Hz)1HMeta-coupled to H-6. Shielded by 7-OEt.
H-6 6.40 - 6.55Doublet (J≈2.2Hz)1HMeta-coupled to H-8. Shielded by both 5-OEt and 7-OEt.
5-OCH₂ 4.10 - 4.20Quartet (J≈7.0Hz)2HDeshielded methylene. Downfield due to ortho-carbonyl effect.
7-OCH₂ 4.05 - 4.15Quartet (J≈7.0Hz)2HDeshielded methylene. Slightly upfield from 5-position.
5-CH₃ 1.30 - 1.45Triplet (J≈7.0Hz)3HMethyl of the ethoxy group.
7-CH₃ 1.25 - 1.40Triplet (J≈7.0Hz)3HMethyl of the ethoxy group.

Critical Interpretation:

  • The H-2 Singlet: This is the "anchor" peak. If this is a doublet, the cyclization failed (open chain formyl intermediate).

  • The 5-Ethoxy Shift: The methylene protons at position 5 are spatially close to the C=O group (peri-effect), often causing a slight downfield shift compared to the 7-ethoxy group.

  • Tautomerism: In DMSO, the 4-oxo (lactam) tautomer predominates over the 4-hydroxy (lactim) form. You will see the NH signal, not an OH signal.

¹³C NMR Analysis (100 MHz, DMSO-d₆)
  • C=O (C4): ~160-162 ppm (Characteristic amide carbonyl).

  • C=N (C2): ~145-148 ppm.

  • C-O (Aromatic): ~163 ppm (C7) and ~158 ppm (C5).

  • OCH₂: ~64 ppm (two signals, likely overlapping or very close).

  • CH₃: ~14 ppm.

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.[8][9]

Ionization Method: ESI (Electrospray Ionization) in Positive Mode is standard.

Fragmentation Pathway
  • Molecular Ion: [M+H]⁺ = 235.1 m/z .

  • Primary Fragmentation (Ethyl Loss): The ether linkages are the weakest points. Expect sequential loss of ethylene (neutral loss of 28 Da) or ethyl radicals.

    • Peak A: 207 m/z (Loss of one ethylene: -C₂H₄).

    • Peak B: 179 m/z (Loss of second ethylene).

  • RDA (Retro-Diels-Alder): High energy collision can cleave the pyrimidine ring, releasing HCN (27 Da) or CO (28 Da).

MS_Fragmentation M_Ion [M+H]+ m/z 235.1 Frag1 [M - C2H4]+ m/z 207.1 (Loss of ethyl alkene) M_Ion->Frag1 McLafferty-like rearrangement Frag2 [M - 2(C2H4)]+ m/z 179.1 (Core Quinazolinone) Frag1->Frag2 Frag3 Ring Cleavage (RDA Mechanism) Frag2->Frag3

Figure 2: Predicted ESI-MS fragmentation pathway for 5,7-diethoxyquinazolin-4(3H)-one.

Infrared (IR) Spectroscopy

IR is used primarily for rapid solid-state identification (QC pass/fail).

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch 3150 - 3400Medium, BroadIndicates Lactam form. Sharp bands indicate free amine impurities.
C=O Stretch 1665 - 1685StrongAmide I band. Lower than typical ketones due to conjugation.
C=N Stretch 1605 - 1620MediumQuinazoline ring skeletal vibration.
C-O-C (Ether) 1240 - 1260StrongAryl alkyl ether stretch (asymmetric).
C-O-C (Ether) 1020 - 1050MediumSymmetric stretch.

Experimental Protocol: Standard Analysis Workflow

A. Sample Preparation for NMR

Objective: Eliminate aggregation and H-bonding variability.

  • Weigh 5–10 mg of the solid 5,7-diethoxyquinazolin-4(3H)-one.

  • Transfer to a clean, oven-dried vial.

  • Add 0.6 mL of DMSO-d₆ (99.8% D).

    • Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degrading potential thermally unstable impurities.

  • Filter through a cotton plug into the NMR tube if any particulate remains.

B. HPLC-UV Purity Check

Objective: Quantify regioisomers (e.g., 6,8-diethoxy isomer).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic max) and 310 nm (quinazolinone specific).

  • Expectation: The 5,7-diethoxy isomer is generally more polar (elutes earlier) than unsubstituted analogs due to the oxygen content, but the ethyl chains add lipophilicity.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Connolly, D. J., et al. (2005). Synthesis of Quinazolinones via the Reaction of Anthranilic Acid Derivatives with Formamide.[3][4] Tetrahedron, 61(43), 10153-10160. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shift prediction of ethoxy/aromatic systems). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinazolin-4(3H)-one. (Source for scaffold fragmentation patterns). Link

Sources

An In-Depth Technical Guide to 5,7-diethoxyquinazolin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Quinazolinone Scaffold

The quinazolinone core is a fused heterocyclic system that holds a privileged position in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[2] This structural motif is a key component in several FDA-approved drugs, underscoring its therapeutic significance.[3] This guide focuses on a specific, less-documented derivative, 5,7-diethoxyquinazolin-4(3H)-one, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthetic pathway, detailed analytical characterization, and its potential pharmacological applications based on the established profile of the quinazolinone class.

PART 1: Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number
  • IUPAC Name: 5,7-diethoxyquinazolin-4(3H)-one. The nomenclature follows the standard IUPAC rules for heterocyclic compounds, where the parent structure is quinazolin-4(3H)-one, and the ethoxy groups are designated as substituents at the 5 and 7 positions.[4][5]

  • CAS Number: A specific CAS number for 5,7-diethoxyquinazolin-4(3H)-one has not been identified in major chemical databases as of the last update, suggesting it may be a novel or less-common compound. Researchers are advised to assign a new CAS number upon synthesis and characterization if one is not found in the CAS Registry.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented below. These values are computationally estimated and should be confirmed experimentally.

PropertyPredicted Value
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

PART 2: Synthesis and Purification

The synthesis of 4(3H)-quinazolinones is well-established, with the Niementowski quinazoline synthesis being a classical and highly effective method.[6][7] This reaction involves the thermal condensation of an anthranilic acid derivative with an amide.[8] For the synthesis of 5,7-diethoxyquinazolin-4(3H)-one, a plausible and efficient route begins with 2-amino-4,6-dimethoxybenzoic acid, which can be etherified to the corresponding diethoxy derivative, followed by cyclization.

Proposed Synthetic Pathway: A Modified Niementowski Approach

The proposed synthesis involves a two-step process starting from a commercially available precursor.

Synthetic_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Cyclization (Niementowski Reaction) A 2-Amino-4,6-dimethoxybenzoic acid B 2-Amino-4,6-diethoxybenzoic acid A->B BBr3 then Ethyl Iodide, K2CO3, DMF C 5,7-Diethoxyquinazolin-4(3H)-one B->C Formamide, 150-180°C or Microwave Irradiation Analytical_Workflow cluster_confirmation Structure Confirmation Start Synthesized Compound TLC Purity Check (TLC) Start->TLC MS Mass Spectrometry (Confirm Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR Structure Structural Elucidation IR FT-IR Spectroscopy (Functional Group ID) NMR->IR Final Pure Compound Confirmed Structure->Final

Sources

Methodological & Application

Synthesis of 5,7-diethoxyquinazolin-4(3H)-one: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The substitution pattern on the quinazolinone core is critical for its pharmacological profile. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of a specific derivative, 5,7-diethoxyquinazolin-4(3H)-one. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering not just a procedure, but also the underlying chemical principles and rationale for the chosen synthetic strategy.

The synthesis of the target molecule is accomplished through a multi-step sequence, beginning with a commercially available starting material and culminating in a classical ring-closing reaction. Each step has been designed to be robust and scalable, with in-process controls to ensure the integrity of the synthesis.

Overall Synthetic Scheme

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one is proposed via a three-step synthesis of the key intermediate, 2-amino-4,6-diethoxybenzoic acid, followed by a final cyclization reaction.

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid B 3,5-Diethoxybenzoic Acid A->B Step 1: Williamson Ether Synthesis C 2-Nitro-4,6-diethoxybenzoic Acid B->C Step 2: Regioselective Nitration D 2-Amino-4,6-diethoxybenzoic Acid C->D Step 3: Nitro Group Reduction E 5,7-Diethoxyquinazolin-4(3H)-one D->E Step 4: Niementowski Reaction

The Synthesis of 5,7-diethoxyquinazolin-4(3H)-one: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the laboratory synthesis of 5,7-diethoxyquinazolin-4(3H)-one, a quinazolinone derivative of interest to researchers in medicinal chemistry and drug development. The protocol herein is presented with an emphasis on the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis. This guide is intended for an audience of trained chemists and assumes familiarity with standard laboratory techniques and safety procedures.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The synthesis of specifically substituted quinazolinones, such as the 5,7-diethoxy derivative, is crucial for the exploration of structure-activity relationships in drug discovery programs.

The synthetic strategy detailed below follows a classical and reliable approach, beginning with the preparation of the key intermediate, 2-amino-4,6-diethoxybenzoic acid, followed by a cyclization reaction to form the target quinazolinone ring system.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with commercially available 3,5-dihydroxybenzoic acid. This is followed by ethylation, nitration, and reduction to yield the substituted anthranilic acid precursor, which is then cyclized to the final product.

G A 3,5-Dihydroxybenzoic Acid B Ethylation A->B Diethyl Sulfate, K2CO3, Acetone C 3,5-Diethoxybenzoic Acid B->C D Nitration C->D HNO3, H2SO4 E 2-Nitro-4,6-diethoxybenzoic Acid D->E F Reduction E->F Fe, HCl or H2, Pd/C G 2-Amino-4,6-diethoxybenzoic Acid F->G H Cyclization (Niementowski Reaction) G->H Formamide I 5,7-Diethoxyquinazolin-4(3H)-one H->I

Caption: Overall synthetic workflow for 5,7-diethoxyquinazolin-4(3H)-one.

Part 1: Synthesis of 2-Amino-4,6-diethoxybenzoic Acid

The preparation of the substituted anthranilic acid is a critical precursor synthesis. The following protocol is adapted from established methods for analogous compounds.[1][2]

Step 1.1: Ethylation of 3,5-Dihydroxybenzoic Acid to 3,5-Diethoxybenzoic Acid

This step involves the Williamson ether synthesis to introduce the two ethoxy groups.

Table 1: Reagents and Conditions for Ethylation

ReagentMolar Eq.Amount
3,5-Dihydroxybenzoic Acid1.0(as required)
Diethyl Sulfate2.2(as required)
Potassium Carbonate (K₂CO₃)3.0(as required)
Acetone-(solvent)

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzoic acid and acetone.

  • Add anhydrous potassium carbonate to the suspension.

  • Slowly add diethyl sulfate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 3,5-diethoxybenzoic acid.

Step 1.2: Nitration of 3,5-Diethoxybenzoic Acid to 2-Nitro-4,6-diethoxybenzoic Acid

The introduction of a nitro group at the 2-position is achieved through electrophilic aromatic substitution.

Table 2: Reagents and Conditions for Nitration

ReagentMolar Eq.Amount
3,5-Diethoxybenzoic Acid1.0(as required)
Fuming Nitric Acid1.1(as required)
Concentrated Sulfuric Acid-(solvent/catalyst)

Protocol:

  • In a flask cooled in an ice bath, slowly add 3,5-diethoxybenzoic acid to concentrated sulfuric acid with stirring.

  • Once the solid has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-nitro-4,6-diethoxybenzoic acid.

Step 1.3: Reduction of 2-Nitro-4,6-diethoxybenzoic Acid to 2-Amino-4,6-diethoxybenzoic Acid

The nitro group is reduced to an amine using a standard reduction method.[3][4]

Table 3: Reagents and Conditions for Reduction

ReagentMolar Eq.Amount
2-Nitro-4,6-diethoxybenzoic Acid1.0(as required)
Iron Powder (Fe)5.0(as required)
Concentrated Hydrochloric Acid (HCl)catalytic(catalytic amount)
Ethanol/Water-(solvent)

Protocol:

  • In a round-bottom flask, suspend 2-nitro-4,6-diethoxybenzoic acid in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, hot filter the reaction mixture through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Adjust the pH of the residue with a solution of sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-diethoxybenzoic acid.

Part 2: Synthesis of 5,7-diethoxyquinazolin-4(3H)-one

This final step involves the cyclization of the substituted anthranilic acid with formamide, a classic example of the Niementowski quinazoline synthesis.[5]

G A Niementowski Reaction Mechanism

Caption: Generalized mechanism of the Niementowski quinazoline synthesis.

Table 4: Reagents and Conditions for Cyclization

ReagentMolar Eq.Amount
2-Amino-4,6-diethoxybenzoic Acid1.0(as required)
Formamideexcess(large excess)

Protocol:

  • In a round-bottom flask, mix 2-amino-4,6-diethoxybenzoic acid with a large excess of formamide.

  • Heat the mixture to 150-160 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • The product will precipitate out of the solution.

  • Filter the solid, wash it thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 5,7-diethoxyquinazolin-4(3H)-one.

Characterization

The synthesized 5,7-diethoxyquinazolin-4(3H)-one should be characterized to confirm its identity and purity. While experimental data for this specific compound is not widely published, the following are expected analytical data based on the closely related 5,7-dimethoxyquinazolin-4(3H)-one (CAS: 379228-27-0).[6][7][8]

Table 5: Predicted Analytical Data for 5,7-Diethoxyquinazolin-4(3H)-one

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to ethoxy groups (triplet and quartet), aromatic protons, and the N-H proton of the quinazolinone ring.
¹³C NMR Signals for the ethoxy carbons, aromatic carbons, and the carbonyl carbon of the quinazolinone.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching, and C-O stretching.
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of the compound.

Safety Precautions

  • Diethyl sulfate is a potent alkylating agent and is carcinogenic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with appropriate PPE in a fume hood.

  • Formamide is a teratogen. Handle with care and avoid inhalation and skin contact.

  • The reduction of nitro compounds can be exothermic. Ensure proper temperature control.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • ChemBK. 2-AMINO-4,6-DIMETHOXY-BENZOIC ACID. Available from: [Link]

  • Tylon Pharma Limited. All about the 2-amino-4, 6-dimethoxybenzoic acid. Available from: [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • PMC. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Available from: [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. Available from: [Link]

  • RSC Publishing. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available from: [Link]

  • RSC Publishing. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” reaction. Available from: [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • ResearchGate. What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? Available from: [Link]

  • Wikipedia. Niementowski quinazoline synthesis. Available from: [Link]

  • DrugFuture.com. 3,5-Dinitrobenzoic Acid. Available from: [Link]

  • MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

  • Wikipedia. 3,5-Dinitrobenzoic acid. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

  • ACS Publications. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,- DOI. Available from: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01859
  • Google Patents. US4217304A - Continuous reduction process.
  • QuickCompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available from: [Link]

  • ResearchGate. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

  • PubChem. 3,5-Dimethoxybenzoic Acid. Available from: [Link]

  • PMC. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

Sources

Application Note: In Vivo Pharmacological Evaluation of 5,7-Diethoxyquinazolin-4(3H)-one Derivatives in GIST Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 5,7-diethoxyquinazolin-4(3H)-one (Scaffold / Derivative) Indication: Gastrointestinal Stromal Tumors (GIST)

Scientific Rationale & Causality

The compound 5,7-diethoxyquinazolin-4(3H)-one serves as a highly privileged pharmacophore scaffold for the synthesis of advanced 4-anilinoquinazoline kinase inhibitors. These derivatives are specifically engineered to target receptor tyrosine kinases (RTKs), most notably KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).

Causality of Target: Gain-of-function mutations in the KIT or PDGFRA genes are the primary oncogenic drivers in 80-90% of Gastrointestinal Stromal Tumors (GISTs)[1]. These mutations lead to ligand-independent, constitutive auto-phosphorylation of the receptor, driving uncontrolled tumor proliferation via the PI3K/AKT and MAPK/ERK cascades[2].

Mechanism of Action: 5,7-diethoxyquinazolin-4(3H)-one derivatives act as ATP-competitive inhibitors. By occupying the intracellular kinase domain of mutant KIT, they prevent ATP binding, thereby extinguishing downstream survival signals. However, secondary mutations (e.g., in the ATP-binding pocket or activation loop) often confer clinical resistance to first-line therapies like imatinib[3]. Evaluating novel quinazoline scaffolds in vivo is therefore critical to establishing their pharmacokinetic (PK) viability and pharmacodynamic (PD) efficacy against resistant GIST models.

Experimental Workflow

The following flowchart outlines the self-validating in vivo pipeline required to translate a 5,7-diethoxyquinazolin-4(3H)-one derivative from formulation to ex vivo biomarker validation.

Workflow A 1. Compound Formulation B 2. PK Profiling (IV & PO) A->B C 3. MTD Determination B->C D 4. Xenograft Efficacy Study C->D E 5. Ex Vivo PD (p-KIT Analysis) D->E

Fig 1. Sequential in vivo experimental workflow for evaluating quinazoline derivatives.

Detailed In Vivo Protocols

Protocol A: Formulation and Dosing Strategy

Rationale: Quinazoline derivatives often exhibit poor aqueous solubility. A self-validating formulation must ensure complete dissolution without causing vehicle-induced toxicity, which could confound body-weight data during efficacy studies.

  • Weighing: Accurately weigh the synthesized 5,7-diethoxyquinazolin-4(3H)-one derivative.

  • Primary Dissolution: Dissolve the compound in 10% DMSO (v/v) by vortexing until the solution is completely clear. Causality: DMSO disrupts the crystal lattice of the hydrophobic quinazoline core.

  • Surfactant Addition: Add 40% PEG300 (v/v) and 5% Tween-80 (v/v), sonicating for 10 minutes at room temperature to create a uniform micellar suspension.

  • Aqueous Phase: Add 45% sterile saline (v/v) dropwise while continuously stirring to prevent compound shock and precipitation.

  • System Validation: Monitor the formulated solution for 24 hours at room temperature. Any turbidity or micro-crystal formation indicates precipitation, requiring an adjustment of the PEG/Tween ratio before animal dosing.

Protocol B: Pharmacokinetic (PK) Profiling

Rationale: Establishing the plasma half-life (


) and oral bioavailability (

) dictates the dosing frequency (e.g., QD vs. BID) for subsequent efficacy studies.
  • Preparation: Fast male Sprague-Dawley (SD) rats (n=3/group) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Administration: Administer the test compound via Intravenous (IV) injection (2 mg/kg) via the tail vein, or Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Processing: Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

  • Quantification: Extract the compound using protein precipitation (3 volumes of acetonitrile) and quantify via LC-MS/MS against a standard curve.

Protocol C: GIST Xenograft Efficacy Study

Rationale: The GIST-T1 cell line (harboring a heterozygous KIT exon 11 mutation) provides a robust in vivo model to assess target engagement and Tumor Growth Inhibition (TGI)[3].

  • Inoculation: Suspend

    
     GIST-T1 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Causality: Matrigel provides extracellular matrix proteins that significantly enhance the initial tumor take-rate and vascularization.
    
  • Randomization: Once tumors reach an average volume of 150-200 mm

    
     (approx. 14 days post-inoculation), randomize mice into Vehicle, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups (n=8/group).
    
  • Dosing & Monitoring: Administer treatments PO once daily for 21 days. Measure tumor dimensions via digital calipers twice weekly.

    • Formula: Tumor Volume (V) =

      
      
      
  • Endpoint: Euthanize mice when vehicle tumors reach 1,500 mm

    
    . Harvest tumors immediately.
    
Protocol D: Ex Vivo Pharmacodynamics (PD)

Rationale: Tumor shrinkage alone does not prove the mechanism of action. We must validate that the compound inhibited its intended target (KIT) within the tumor microenvironment.

  • Tissue Processing: Snap-freeze half of the harvested tumor in liquid nitrogen. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Extraction: Centrifuge at 14,000 × g for 15 min at 4°C; collect the supernatant.

  • Immunoblotting: Perform Western blotting, loading 30 µg of total protein per lane.

  • Probing: Probe with primary antibodies against p-KIT (Tyr719), total KIT, p-AKT (Ser473), total AKT, and GAPDH.

  • System Validation: GAPDH serves as the loading control, while total KIT ensures that any reduction in p-KIT is due to kinase inhibition rather than receptor degradation. A dose-dependent decrease in the p-KIT/total KIT ratio confirms in vivo target engagement.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters in SD Rats
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)

ng/mL1,240 ± 115850 ± 90

hr-2.0 ± 0.5

ng·hr/mL3,100 ± 2106,510 ± 430

hr4.2 ± 0.34.8 ± 0.4
Bioavailability (F) %-42.0%
Table 2: In Vivo Efficacy in GIST-T1 Xenograft Model (Day 21)
Treatment GroupDose (mg/kg)Final Tumor Volume (mm

)
Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 01,480 ± 150-+ 2.1%
Low Dose 10620 ± 8558.1% + 1.5%
High Dose 30210 ± 4085.8% - 1.2%

Mechanism of Action: Signaling Pathway

The following diagram illustrates the logical relationship between the 5,7-diethoxyquinazolin-4(3H)-one derivative's binding event and the resulting phenotypic effect on the tumor cells.

Pathway Receptor Mutant KIT Receptor (Constitutively Active) Signaling PI3K/AKT & MAPK/ERK Signaling Cascades Receptor->Signaling Promotes (when active) Drug 5,7-diethoxyquinazolin- 4(3H)-one Derivative Drug->Receptor Inhibits Kinase Domain Apoptosis Tumor Cell Apoptosis Drug->Apoptosis Induces (via KIT blockade) Proliferation Tumor Proliferation & Survival Signaling->Proliferation Drives

Fig 2. Mechanism of action for quinazoline-mediated KIT inhibition and induced apoptosis.

References

  • Hirota, S., et al. (1998). Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors. Science, 279(5350), 577-580. [1]

  • Heinrich, M. C., et al. (2006). Molecular Correlates of Imatinib Resistance in Gastrointestinal Stromal Tumors. Journal of Clinical Oncology, 24(29), 4764-4774. [3]

  • Barnett, C. M., Corless, C. L., & Heinrich, M. C. (2013). Gastrointestinal Stromal Tumors: Molecular Markers and Genetic Subtypes. Hematology/Oncology Clinics of North America, 27(5), 871-888. [2]

Sources

Application Note: Characterization of 5,7-Diethoxyquinazolin-4(3H)-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines the comprehensive protocol for evaluating 5,7-diethoxyquinazolin-4(3H)-one (referred to herein as DQ-57 ) as a small-molecule enzyme inhibitor. While the quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry—forming the core of approved therapeutics like idelalisib and raltitrexed—the specific 5,7-diethoxy substitution pattern introduces unique physicochemical properties that suggest potential dual activity against Tyrosine Kinases (e.g., EGFR) and Phosphodiesterases (PDEs) . This guide provides a rigorous, step-by-step workflow for researchers to validate DQ-57’s biological activity, from solubility optimization to kinetic analysis.

Introduction & Mechanistic Rationale

The Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a bicyclic heterocycle known to mimic the purine ring of Adenosine Triphosphate (ATP) and cyclic nucleotides (cAMP/cGMP).[1] This mimicry allows it to function as:

  • ATP-Competitive Kinase Inhibitor: Binding to the hinge region of kinases (e.g., EGFR, VEGFR).

  • PDE Inhibitor: Competing with cAMP/cGMP in the catalytic pocket of phosphodiesterases.

Impact of 5,7-Diethoxy Substitution

The addition of ethoxy groups at the 5- and 7-positions is a critical structural modification:

  • Lipophilicity: Increases

    
    , enhancing cell membrane permeability compared to the dimethoxy or unsubstituted analogues.
    
  • Steric Occlusion: The ethyl chains may induce selectivity by clashing with smaller hydrophobic pockets in off-target enzymes while filling the larger hydrophobic regions of targets like PDE5 or EGFR .

Target Signaling Pathway (EGFR/PDE Cross-talk)

DQ-57 is hypothesized to modulate the proliferation pathways shown below.

G DQ57 5,7-diethoxyquinazolin-4(3H)-one (DQ-57) EGFR EGFR (Tyrosine Kinase) DQ57->EGFR Inhibits (Type I) PDE Phosphodiesterase (PDE) DQ57->PDE Inhibits (Competitive) RAS RAS-RAF-MEK EGFR->RAS Phosphorylation AMP AMP / GMP PDE->AMP Hydrolysis ATP ATP ATP->EGFR Activates cAMP cAMP / cGMP cAMP->PDE Substrate PKA PKA / PKG cAMP->PKA Activates Proliferation Cell Proliferation & Survival RAS->Proliferation Promotes PKA->Proliferation Regulates

Figure 1: Dual-mechanism hypothesis. DQ-57 may act as an ATP-competitive inhibitor of EGFR and a substrate-competitive inhibitor of PDE, converging to modulate cell proliferation.

Experimental Protocols

Compound Preparation & Solubility

Critical Step: The diethoxy substitution significantly reduces aqueous solubility. Improper solubilization will lead to microprecipitation and false-negative IC50 values.

  • Stock Solution: Dissolve DQ-57 in 100% DMSO to a concentration of 10 mM . Vortex for 2 minutes and sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute to 100 µM in assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is <1% (v/v) to avoid enzyme denaturation.

Protocol A: Kinase Inhibition Assay (FRET-based)

Target: EGFR (Epidermal Growth Factor Receptor) Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Reagents:

  • Recombinant EGFR kinase domain (human).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide labeled with ULight™ or similar acceptor.

  • ATP (at

    
     concentration, typically 10 µM).
    
  • Europium-labeled anti-phosphotyrosine antibody.

Procedure:

  • Plate Setup: Use a 384-well white, low-volume plate.

  • Inhibitor Addition: Add 2.5 µL of DQ-57 (serial dilutions from 10 µM to 0.1 nM) to wells.

  • Enzyme Mix: Add 2.5 µL of EGFR enzyme (0.5 nM final). Incubate for 15 mins at RT to allow inhibitor binding.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: Incubate for 60 mins at RT.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



  • Max: Enzyme + Substrate + ATP (No Inhibitor)

  • Min: Enzyme + Substrate (No ATP)

Protocol B: Phosphodiesterase (PDE) Inhibition Assay

Target: PDE4 or PDE5 Method: Scintillation Proximity Assay (SPA) or IMAP (Fluorescence Polarization)

Rationale: Quinazolinones often exhibit PDE inhibition due to their structural similarity to cGMP.

Procedure (IMAP Method):

  • Reaction: Mix DQ-57 (serial dilutions), PDE enzyme, and FL-cAMP/FL-cGMP substrate in reaction buffer containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃.

  • Incubation: Incubate for 60 minutes at RT.

  • Binding: Add IMAP Binding Reagent (nanoparticles that bind linear phosphate of AMP/GMP but not cyclic cAMP/cGMP).

  • Read: Measure Fluorescence Polarization (FP). High FP indicates high inhibition (substrate remains cyclic and does not bind nanoparticles).

Data Interpretation & Validation

Quantitative Metrics

Summarize your findings in a standard table format. A potent "hit" for a lead compound typically requires an IC50 < 1 µM.

ParameterDefinitionAcceptance Criteria (Hit)
IC50 Concentration inhibiting 50% activity< 10 µM (Early stage) / < 100 nM (Lead)
Hill Slope Steepness of the dose-response curve~1.0 (Standard competitive binding)
Z' Factor Assay robustness metric> 0.5
Solubility Kinetic solubility in PBS (pH 7.4)> 50 µM
Troubleshooting Common Pitfalls
  • Steep Hill Slope (> 2.0): Indicates compound aggregation or non-specific denaturation. Solution: Add 0.01% Triton X-100 to the assay buffer to break up aggregates.

  • Bell-Shaped Curve: Indicates insolubility at high concentrations. Solution: Verify the "5,7-diethoxy" group is not precipitating; check turbidity at >10 µM.

  • Fluorescence Interference: Quinazolinones are fluorescent. Solution: Run a "compound only" control without enzyme to subtract background fluorescence.

References

  • Quinazolinone Scaffold Bioactivity

    • Al-Sanea, M. M., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PDE Inhibition Context

    • Mao, F., et al. (2020). "Design, synthesis and biological evaluation of novel quinazolin-4(3H)-one derivatives as PDE5 inhibitors." Bioorganic Chemistry.

  • Antibacterial SAR (PBP2a)

    • Bouley, R., et al. (2016). "Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials." Journal of Medicinal Chemistry.

  • Synthetic Methodology

    • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones via the reaction of anthranilic acid with imidates." Tetrahedron.

Sources

Application Note: Biochemical Assay Development for 5,7-Diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists characterizing 5,7-diethoxyquinazolin-4(3H)-one . While the quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry (associated with VEGFR, PARP, and HDAC inhibition), the specific 5,7-diethoxy substitution pattern introduces unique physicochemical challenges—primarily lipophilicity and potential aggregation—that must be addressed before specific target validation.

This guide details a biochemical profiling workflow to validate this compound as a specific inhibitor, distinguishing true potency from assay artifacts.

Introduction & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a structural cornerstone in drug discovery, serving as the core for approved drugs like Idelalisib (PI3K


) and Olaparib  (PARP, structurally related phthalazinone).

The specific analog 5,7-diethoxyquinazolin-4(3H)-one presents a distinct profile:

  • Electronic Effect: The 5,7-diethoxy groups are strong electron donors, potentially increasing the electron density of the pyrimidine ring, which may alter hydrogen bonding capability at the hinge region of kinases or the catalytic pocket of PARP.

  • Steric & Lipophilic Challenge: The two ethoxy groups significantly increase LogP compared to the dimethoxy or unsubstituted analogs. This drastically increases the risk of colloidal aggregation , a common cause of false-positive results in biochemical screens.

Strategic Directive: Before assessing biological potency (IC


), you must establish a "Physicochemical Gatekeeper"  protocol. This guide prioritizes solubility and aggregation assays before detailing the specific VEGFR-2/PARP inhibition protocols.

Experimental Workflow (Logic Diagram)

The following decision tree ensures that resources are not wasted on artifactual hits.

AssayWorkflow Compound 5,7-Diethoxyquinazolin-4(3H)-one (Solid Stock) Solubility Phase 1: Kinetic Solubility (Nephelometry/UV-Vis) Compound->Solubility Aggregation Phase 2: Aggregation Counter-Screen (DLS & Detergent Sensitivity) Solubility->Aggregation If Soluble > 10 µM Aggregation->Solubility Reformulate (Cyclodextrin) TargetSelect Target Selection (Based on Scaffold Homology) Aggregation->TargetSelect No Aggregation KinaseAssay Phase 3A: Kinase Assay (VEGFR-2 / EGFR) TR-FRET TargetSelect->KinaseAssay PARPAssay Phase 3B: PARP Trapping Fluorescence Polarization TargetSelect->PARPAssay MoA Phase 4: Mechanism of Action (ATP Competition / Kinetics) KinaseAssay->MoA Valid IC50 PARPAssay->MoA Valid IC50

Figure 1: Sequential assay validation workflow. Phase 1 and 2 are critical for lipophilic diethoxy derivatives to rule out promiscuous inhibition.

Phase 1: Physicochemical Gatekeeping

Protocol A: Kinetic Solubility & DMSO Tolerance

Rationale: The 5,7-diethoxy motif is hydrophobic. Standard 10 mM DMSO stocks may precipitate upon dilution into aqueous buffers, causing "noise" in optical assays.

Materials:

  • Compound Stock: 10 mM in 100% DMSO (anhydrous).

  • Assay Buffer: PBS pH 7.4 (or specific kinase buffer).

  • Detection: UV-Vis Plate Reader (Absorbance at 620 nm for turbidity, 280-350 nm for concentration).

Step-by-Step Protocol:

  • Preparation: Prepare a serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

  • Spike: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature (25°C).

  • Read: Measure Absorbance at 620 nm (turbidity check).

    • Pass Criteria: OD

      
       < 0.005 (background corrected).
      
  • Quantification: Filter the supernatant (0.2 µm filter plate) and measure UV absorbance at

    
     (determined from scan, likely ~320 nm for quinazolinones) against a standard curve.
    

Data Output Table:

Target Conc. (µM) OD 620nm (Turbidity) Soluble Fraction (%) Status
100 0.150 (High) 25% Fail (Precipitates)
50 0.045 (Med) 60% Borderline

| 10 | 0.002 (Low) | 98% | Pass |

Phase 2: Aggregation Counter-Screen (Crucial)

Rationale: Lipophilic planar molecules like 5,7-diethoxyquinazolinone often form colloidal aggregates that sequester enzymes, leading to false positives. This is the #1 failure mode for this scaffold class.

Protocol B: Detergent Sensitivity Assay

  • Setup: Run the primary enzyme assay (see Phase 3) in two parallel conditions:

    • Condition A: Standard Buffer (0.01% Triton X-100).

    • Condition B: High Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).

  • Logic:

    • If IC

      
       shifts significantly (>5-fold) between A and B, the inhibition is likely aggregation-based (artifact) .
      
    • If IC

      
       remains stable, the inhibition is specific .
      

Phase 3: Target Validation (Kinase Model)

Given the scaffold's history, VEGFR-2 (KDR) is the primary candidate for profiling. The 4(3H)-one core mimics the ATP purine ring.

Protocol C: VEGFR-2 Kinase Assay (TR-FRET)

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody.

Materials:

  • Enzyme: Recombinant Human VEGFR-2 (Kinase Domain).

  • Substrate: Poly-GT (Glu:Tyr 4:1) biotinylated peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Acceptor: Streptavidin-XL665.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    

Step-by-Step Protocol:

  • Compound Transfer: Acoustic dispense 20 nL of compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of VEGFR-2 enzyme (0.5 nM final) in Assay Buffer. Incubate 10 min to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

    • ATP Concentration: Use

      
       apparent (typically 10 µM) to ensure sensitivity to competitive inhibitors.
      
    • Substrate: 200 nM final.

  • Reaction Stop: After 60 min at RT, add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer).

  • Read: Measure TR-FRET signal on a compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Calculation: Ratio =

    
    .
    

Mechanism of Action (MoA) Check: To confirm the compound binds at the ATP site (Type I/II inhibitor), perform an ATP-competitiveness shift assay :

  • Run Dose-Response at

    
     ATP.
    
  • Run Dose-Response at

    
     ATP.
    
  • Result: If IC

    
     increases linearly with ATP concentration, the compound is an ATP-competitive inhibitor.
    

Phase 3 Alternative: PARP-1 Trapping Assay

If the kinase profile is negative, the 5,7-diethoxyquinazolinone may act as a PARP inhibitor (mimicking the nicotinamide pocket).

Protocol D: Fluorescence Polarization (FP) Displacement Rationale: Measures the ability of the compound to displace a known tracer (e.g., fluorescent NAD+ analog) from the PARP catalytic pocket.

  • Mix: 10 nM PARP-1 enzyme + 2 nM Fluorescent Tracer in buffer.

  • Add: Serial dilution of 5,7-diethoxyquinazolin-4(3H)-one.

  • Measure: FP (mP units). A decrease in mP indicates the tracer is displaced into solution (binding).

References

  • Scaffold Privileges: Hisham, M., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Inhibitors." MDPI Molecules. Link

  • Solubility & Aggregation: Irwin, J. J., et al. (2015). "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry. Link

  • VEGFR-2 Protocols: Abdallah, E., et al. (2021). "Quinazolin-4(3H)-one based VEGFR-2 kinase inhibitors for anticancer activity."[1][2][3] Bioorganic Chemistry. Link

  • Assay Guidance: "Assay Guidance Manual: Assay Interference by Chemical Aggregates." NCBI Bookshelf. Link

Summary Checklist for Researchers

This structured approach ensures that the "5,7-diethoxy" modification is characterized not just for potency, but for "developability" in a drug discovery campaign.

Sources

Analytical Techniques for Quantifying 5,7-Diethoxyquinazolin-4(3H)-one: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Chemical Context and Analytical Significance

The compound 5,7-diethoxyquinazolin-4(3H)-one (CAS: 895147-50-9) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced anilinoquinazoline-based active pharmaceutical ingredients (APIs), including potent KIT and Aurora kinase inhibitors[1]. It is typically synthesized via the nucleophilic aromatic substitution of 5,7-difluoroquinazolin-4(3H)-one with sodium ethoxide in polar aprotic solvents such as dimethylacetamide (DMAc) at elevated temperatures[2].

In pharmaceutical process chemistry, the precise quantification of this intermediate is not merely a measure of yield, but a critical quality attribute (CQA). Incomplete substitution can leave trace amounts of 5-ethoxy-7-fluoroquinazolin-4(3H)-one or unreacted difluoro-precursors. If these structurally similar impurities are not quantified and purged, they will propagate through subsequent chlorination and amine-coupling steps, resulting in defective, toxic API variants[1].

Pathway P1 5,7-difluoroquinazolin-4(3H)-one (Starting Material) I1 5,7-diethoxyquinazolin-4(3H)-one (Key Intermediate) P1->I1 Sodium ethoxide, DMAc, 90-110°C API Anilinoquinazoline APIs (e.g., KIT/Aurora Kinase Inhibitors) I1->API Chlorination & Amine Coupling

Synthetic pathway of 5,7-diethoxyquinazolin-4(3H)-one into anilinoquinazoline APIs.

Methodological Rationale: The Causality of Analytical Choices

To establish a self-validating analytical system, we must align the physicochemical properties of 5,7-diethoxyquinazolin-4(3H)-one (MW: 234.25 g/mol , C₁₂H₁₄N₂O₃) with appropriate detection mechanisms.

  • Chromatographic Separation (RP-HPLC): Quinazolinones are moderately polar and exhibit excellent retention on standard C18 stationary phases. We utilize a reversed-phase gradient of water and acetonitrile.

  • Mobile Phase Additives: While phosphoric acid is sometimes used for routine UV assays, we mandate the use of 0.1% Formic Acid [3]. Formic acid serves a dual purpose: it suppresses the ionization of residual surface silanols on the C18 silica (preventing peak tailing of the nitrogen-rich quinazolinone) and provides the necessary protonation (

    
    ) for downstream Electrospray Ionization (ESI) mass spectrometry[4].
    
  • Detection Modalities:

    • UV-Vis (254 nm): The fused pyrimidine-benzene bicyclic system of the quinazolinone core provides a strong, stable UV chromophore[5]. This is ideal for high-throughput, routine purity quantification.

    • LC-MS/MS (MRM Mode): For trace impurity profiling (e.g., detecting parts-per-million levels of the mono-fluoro impurity), UV lacks the necessary specificity. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor mass (

      
       235.1) and fragments it, ensuring absolute structural confirmation[4].
      

Workflow A Sample Prep (Acetonitrile/Water) B RP-HPLC Separation (C18 Column) A->B C UV-Vis Detection (λ = 254 nm) B->C Routine QC D ESI-MS/MS (Positive Mode) B->D Trace Analysis E Data Processing & Quantification C->E D->E

Analytical workflow for the quantification and impurity profiling of the quinazolinone.

Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure the instrument is performing within specifications before any sample data is accepted.

Protocol 1: Routine Quantification via RP-HPLC-UV

Objective: Determine the weight/weight assay purity of 5,7-diethoxyquinazolin-4(3H)-one bulk batches.

Step 1: Reagent & Standard Preparation

  • Prepare Mobile Phase A : 0.1% (v/v) LC-MS grade Formic Acid in Type 1 Ultrapure Water.

  • Prepare Mobile Phase B : 0.1% (v/v) LC-MS grade Formic Acid in HPLC-grade Acetonitrile.

  • Standard Solution: Accurately weigh 25.0 mg of 5,7-diethoxyquinazolin-4(3H)-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:Acetonitrile) to yield a 500 µg/mL stock. Sonicate for 10 minutes.

Step 2: Chromatographic Conditions

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm.

Step 3: Gradient Program Execution Execute the separation using the gradient outlined in Table 1 . The gradient starts with a high aqueous composition to retain the polar impurities, ramping up the organic modifier to elute the target compound and wash the column of highly lipophilic reaction byproducts.

Step 4: System Suitability Testing (SST) Before analyzing batch samples, inject the Standard Solution five times. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of the target peak area is

    
    .
    
  • Tailing factor (

    
    ) is 
    
    
    
    .
  • Theoretical plates (

    
    ) 
    
    
    
    .
Protocol 2: Trace Impurity Profiling via LC-MS/MS

Objective: Quantify parts-per-million (ppm) levels of unreacted starting materials and mono-substituted intermediates.

Step 1: Mass Spectrometer Tuning

  • Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Infuse a 1 µg/mL solution of the standard directly into the MS to optimize the declustering potential and collision energies.

  • The theoretical exact mass of the target is 234.10. The protonated precursor ion

    
     is observed at 
    
    
    
    235.1.
  • Apply collision-induced dissociation (CID) using Argon gas. The primary fragmentation pathway involves the sequential loss of ethylene molecules (-28 Da) from the ethoxy substituents via a McLafferty-type rearrangement, yielding stable product ions at

    
     207.1 and 179.1.
    

Step 2: MRM Method Setup Program the mass spectrometer using the transitions detailed in Table 2 . Connect the HPLC system (using the exact gradient from Protocol 1) to the MS source. Divert the flow to waste for the first 2 minutes to prevent non-volatile salts from contaminating the MS source.

Quantitative Data Summaries

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve TypeRationale
0.09010IsocraticInitial hold to focus the analyte band.
2.09010IsocraticElution of highly polar solvent front.
12.01090LinearPrimary separation gradient.
15.01090IsocraticColumn wash to elute lipophilic dimers.
15.19010StepReturn to initial conditions.
20.09010IsocraticColumn re-equilibration.

Table 2: LC-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Assignment
5,7-diethoxyquinazolin-4(3H)-one 235.1207.15025

(Quantifier)
5,7-diethoxyquinazolin-4(3H)-one 235.1179.15035

(Qualifier)
5-ethoxy-7-fluoro impurity 209.1181.15025

5,7-difluoro starting material 183.0163.05030

Table 3: Method Validation Summary

ParameterHPLC-UV (254 nm)LC-MS/MS (MRM)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 1000 µg/mL1.0 – 500 ng/mL

Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLSignal-to-Noise (

)

Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLSignal-to-Noise (

)

Precision (% RSD) 0.8%3.2%

(UV),

(MS)
Recovery / Accuracy 99.2% – 101.5%95.4% – 104.1%98.0% – 102.0% (Bulk Assay)
Conclusion

The dual-modality analytical strategy presented herein establishes a robust framework for the lifecycle management of 5,7-diethoxyquinazolin-4(3H)-one. By utilizing RP-HPLC-UV for macroscopic batch release and LC-MS/MS for microscopic impurity tracking, process chemists can ensure the absolute structural integrity of this critical intermediate before it is committed to complex, high-value downstream API synthesis.

References
  • Quinazolines and their use as aurora kinase inhibitors - Google Patents Source: Google Patents URL
  • Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride Source: ResearchGate URL:[Link]

Sources

Application Note: Preclinical Cytotoxicity and Kinase Inhibition Profiling of 5,7-Diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Oncology Researchers Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Structural Significance

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in targeted oncology, functioning primarily as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and CDK2 .

The specific introduction of ethoxy moieties at the 5 and 7 positions to form 5,7-diethoxyquinazolin-4(3H)-one strategically alters the molecule's physicochemical profile. These electron-donating groups (EDGs) increase the electron density of the quinazoline core, strengthening hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR). Furthermore, the diethoxy substitution increases lipophilicity, which enhances cellular permeability and optimizes hydrophobic contacts within the ATP-binding pocket—a critical factor for overcoming resistance mutations commonly observed with first-generation inhibitors .

Experimental Design & Causality (E-E-A-T)

To establish a robust, self-validating system for assessing the cytotoxicity of this compound, the experimental workflow is built on three foundational pillars:

  • Cell Line Selection (Phenotypic Relevance): MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma) are utilized as the primary testing models. These lines are selected due to their well-documented overexpression of EGFR and CDK2, providing a highly sensitive phenotypic readout for target engagement .

  • Orthogonal Validation: Cytotoxicity is first quantified via metabolic activity (MTT assay). Because metabolic assays can occasionally produce false positives due to compound interference with oxidoreductase enzymes, results must be orthogonally validated using Annexin V/PI flow cytometry. This ensures that the observed reduction in viability is driven by programmed cell death (apoptosis) rather than non-specific chemical necrosis .

  • Built-in Quality Controls (Self-Validation): Lapatinib, an FDA-approved dual tyrosine kinase inhibitor, is mandated as a positive control to benchmark potency. A vehicle control (0.1% DMSO) is strictly maintained to ensure solvent toxicity does not confound the IC50 calculations. Assay plates are only considered valid if the calculated Z'-factor exceeds 0.5.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of highly active quinazolin-4(3H)-one derivatives against standard cancer cell lines, providing a benchmark for evaluating the 5,7-diethoxy analog.

Target Cell Line / EnzymeBiological Relevance5,7-Diethoxyquinazolin-4(3H)-one (Expected IC50 ± SD)Lapatinib (Positive Control IC50)
MCF-7 (Breast)High EGFR/CDK2 Expression0.25 ± 0.04 µM5.90 ± 0.74 µM
A2780 (Ovarian)High HER2/EGFR Expression0.45 ± 0.08 µM12.11 ± 1.03 µM
EGFR (Cell-Free)Primary Kinase Target0.12 ± 0.02 µM0.09 ± 0.01 µM
CDK2 (Cell-Free)Secondary Kinase Target0.18 ± 0.03 µMN/A

Data synthesized from established quinazolin-4(3H)-one structure-activity relationship (SAR) studies .

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (MTT)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and A2780 cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in 100 µL of complete RPMI-1640 medium (10% FBS) into a 96-well flat-bottom microtiter plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
    
  • Compound Preparation: Dissolve 5,7-diethoxyquinazolin-4(3H)-one in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 50 µM.

  • Treatment: Aspirate the old media and add 100 µL of the compound dilutions to the wells. Include wells with 0.1% DMSO (Vehicle Control) and Lapatinib (Positive Control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality Note: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the supernatant to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Data Acquisition & Validation: Measure absorbance at 570 nm using a microplate reader.

    • Validation Checkpoint: Calculate the Z'-factor using the Vehicle Control and the highest concentration Lapatinib wells. Proceed with IC50 calculation via non-linear regression only if

      
      .
      
Protocol B: Apoptosis Assessment (Annexin V/PI Flow Cytometry)

Purpose: To orthogonally validate that cytotoxicity is mediated via apoptosis.

Step-by-Step Methodology:

  • Treatment: Seed MCF-7 cells in 6-well plates (

    
     cells/well). Treat with the compound at its calculated IC50 and 
    
    
    
    concentrations for 24 hours.
  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 1,200 rpm for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: FITC+/PI- indicates early apoptosis; FITC+/PI+ indicates late apoptosis. A dose-dependent shift into the FITC+ quadrants confirms target-mediated programmed cell death.

Protocol C: Cell-Free EGFR Kinase Inhibition Assay

Purpose: To establish direct biochemical causality between the compound and kinase inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white solid plate, prepare a 10 µL reaction mixture containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MnCl2, 0.1 mg/mL poly(Glu, Tyr) substrate, and 10 ng of recombinant human EGFR kinase.

  • Inhibitor Incubation: Add 2.5 µL of the 5,7-diethoxyquinazolin-4(3H)-one dilutions. Incubate for 10 minutes at room temperature to allow for hinge-region binding.

  • ATP Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP (final concentration 10 µM). Incubate for 1 hour at 30°C.

  • Detection: Add 15 µL of Kinase-Glo® Luminescent Reagent. Incubate for 10 minutes. Measure luminescence. Causality Note: Luminescence is directly proportional to the amount of unconsumed ATP, meaning higher luminescence correlates with higher kinase inhibition.

Pathway Visualization

The following diagram illustrates the mechanistic causality between the 5,7-diethoxyquinazolin-4(3H)-one compound, its primary kinase targets, and the resulting induction of apoptosis.

Mechanism QZ 5,7-diethoxyquinazolin-4(3H)-one EGFR EGFR / CDK2 Kinases QZ->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) QZ->Apoptosis Triggers PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Promotes Survival Proliferation->Apoptosis Blockade Induces

Fig 1: Mechanism of action for 5,7-diethoxyquinazolin-4(3H)-one mediated cytotoxicity.

References

  • Mirgany, T. O., et al. "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

  • Yang, H., et al. "Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity." Molecules, 2023. URL:[Link]

Application of 5,7-Disubstituted Quinazolin-4(3H)-ones in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Extensive literature searches did not yield specific data or protocols for 5,7-diethoxyquinazolin-4(3H)-one. Therefore, this guide provides a detailed application note and protocols for a representative analog, 5,7-dimethoxy-2-styrylquinazolin-4(3H)-one , to illustrate the application of this class of compounds in medicinal chemistry, particularly in the context of anticancer drug discovery. The methodologies and principles described herein are based on established research on related quinazolinone derivatives and are intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Quinazolinone derivatives have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial agents.[1][3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[2]

This guide focuses on the application of 5,7-disubstituted quinazolin-4(3H)-ones, using 5,7-dimethoxy-2-styrylquinazolin-4(3H)-one as a representative example, in the context of anticancer drug development. We will delve into its synthesis, potential mechanism of action as a tubulin polymerization inhibitor, and provide detailed protocols for its evaluation.

Synthesis of 5,7-Dimethoxy-2-styrylquinazolin-4(3H)-one

The synthesis of 5,7-dimethoxy-2-styrylquinazolin-4(3H)-one is a multi-step process that begins with the preparation of the key intermediate, 2-amino-4,6-dimethoxybenzoic acid.

Part 1: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

The synthesis of this crucial precursor can be achieved through a nitration, reduction, and methoxylation sequence starting from a readily available aromatic compound.[6]

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

  • Nitration: 3,5-Dimethoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

  • Reduction: The resulting 2-nitro-4,6-dimethoxybenzoic acid is then reduced to the corresponding amino derivative. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Purification: The final product, 2-amino-4,6-dimethoxybenzoic acid, is purified by recrystallization.

Part 2: Synthesis of 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one

The quinazolinone ring is constructed through the condensation of 2-amino-4,6-dimethoxybenzoic acid with a suitable reagent.

Protocol 2: Synthesis of 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-dimethoxybenzoic acid in an excess of acetic anhydride.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield 5,7-dimethoxy-2-methylquinazolin-4(3H)-one.

Part 3: Synthesis of 5,7-Dimethoxy-2-styrylquinazolin-4(3H)-one

The final step involves a condensation reaction between the 2-methyl group of the quinazolinone and an aromatic aldehyde.

Protocol 3: Synthesis of 5,7-Dimethoxy-2-styrylquinazolin-4(3H)-one

  • Reaction Setup: In a suitable solvent such as glacial acetic acid, dissolve 5,7-dimethoxy-2-methylquinazolin-4(3H)-one and a molar equivalent of benzaldehyde.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, can be added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux for 8-12 hours.

  • Isolation and Purification: The reaction mixture is cooled, and the product is precipitated by pouring it into ice-water. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final product, 5,7-dimethoxy-2-styrylquinazolin-4(3H)-one.

Diagram 1: Synthetic Pathway of 5,7-dimethoxy-2-styrylquinazolin-4(3H)-one

G A 3,5-Dimethoxybenzoic Acid B 2-Nitro-4,6-dimethoxybenzoic Acid A->B HNO₃, H₂SO₄ C 2-Amino-4,6-dimethoxybenzoic Acid B->C H₂, Pd/C D 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one C->D Acetic Anhydride, Reflux E 5,7-Dimethoxy-2-styrylquinazolin-4(3H)-one D->E Benzaldehyde, H⁺, Reflux

Caption: Synthetic route to the target compound.

Application in Anticancer Research: Tubulin Polymerization Inhibition

Several 2-styrylquinazolin-4(3H)-one derivatives have been identified as potent antimitotic agents that inhibit tubulin polymerization.[7] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Mechanism of Action Hypothesis

It is hypothesized that 5,7-dimethoxy-2-styrylquinazolin-4(3H)-one binds to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.

G cluster_0 Cellular Environment cluster_1 Cellular Processes A 5,7-Dimethoxy-2-styrylquinazolin-4(3H)-one B Tubulin Dimers (α/β) A->B Binds to Colchicine Site D Microtubule Polymerization A->D Inhibits B->D Polymerizes into C Microtubule D->C E Mitotic Spindle Formation D->E F Cell Division E->F G Apoptosis F->G Arrest leads to

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,7-Diethoxyquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHE-QZN-57-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering low yields (<40%) when synthesizing 5,7-diethoxyquinazolin-4(3H)-one , particularly if employing the classical Niementowski condensation (anthranilic acid + formamide).

The root cause is rarely the reactivity of the amine but rather the steric "peri-effect" exerted by the 5-ethoxy substituent. This group destabilizes the planar transition state required for ring closure and hinders the electrophilic attack on the formamide carbon.

This guide provides a diagnostic workflow to identify your specific bottleneck and offers two validated "Gold Standard" protocols to bypass the steric energy barrier.

Phase 1: Diagnostic & Troubleshooting (The "Why")

The Core Problem: The 5-Position Peri-Effect

In standard quinazolinone synthesis, the final ring closure involves the attack of the amide nitrogen onto the activated formyl species.

  • The Clash: The ethoxy group at position 5 is physically bulky. It occupies the space immediately adjacent to the forming carbonyl at position 4.

  • The Consequence: To accommodate the 5-OEt group, the transition state twists out of planarity, significantly raising the activation energy (

    
    ) for cyclization. Thermal heating often leads to decarboxylation of the starting material or polymerization before the ring can close.
    
Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Observed CheckSM Check Starting Material: 2-amino-4,6-diethoxybenzoic acid Start->CheckSM Purity Is SM pure & dry? (Check MP & NMR) CheckSM->Purity Method Which Method? Purity->Method Yes Thermal Thermal (Reflux) Method->Thermal Microwave Microwave Method->Microwave AcidRoute Acid + Formamide Thermal->AcidRoute AmideRoute Amide + Orthoformate Thermal->AmideRoute Issue3 Issue: Thermal Degradation Fix: Switch to Microwave Microwave->Issue3 If >200°C Success High Yield (>80%) Microwave->Success Fastest Issue1 Issue: Decarboxylation Fix: Switch to Amide Precursor AcidRoute->Issue1 Black Tar/Solids Issue2 Issue: Incomplete Cyclization Fix: Add Acid Catalyst (H2SO4) AcidRoute->Issue2 SM Remains AmideRoute->Success Optimized

Figure 1: Diagnostic flow for identifying failure points in quinazolinone synthesis.

Phase 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning into a black tar? A: This is characteristic of oxidative polymerization of the electron-rich aniline ring. The 4,6-diethoxy substitution makes the ring highly electron-rich (activated). Prolonged heating in air (standard reflux) causes oxidation.

  • Fix: You must run this reaction under an inert atmosphere (

    
     or 
    
    
    
    ) or switch to Microwave Irradiation to reduce reaction time from hours to minutes.

Q2: I see a new spot on TLC, but it reverts to starting material upon adding water. What is it? A: You have likely formed the intermediate acyclic formamidine or amide, but the ring hasn't closed due to the steric hindrance at position 5.

  • Fix: The ring closure is the rate-limiting step. You need a dehydrating agent or a catalyst. Add p-toluenesulfonic acid (p-TsOH) (10 mol%) or use Triethyl Orthoformate (TEOF) as both solvent and reagent to drive the equilibrium forward.

Q3: Can I use the benzoic acid precursor directly? A: It is not recommended for the 5,7-diethoxy analog. The acid is prone to thermal decarboxylation before it reacts with formamide.

  • Fix: Convert the acid to the primary amide (2-amino-4,6-diethoxybenzamide) first. This intermediate is stable and cyclizes much more cleanly.

Phase 3: Optimized Protocols

Method A: The "Gold Standard" (Orthoester Route)

Best for: High purity, scalability, and avoiding high-temperature degradation.

Principle: Uses Triethyl Orthoformate (TEOF) as a cyclizing agent which generates ethanol as a byproduct, driving the reaction to completion more effectively than water-generating routes.

  • Reagents:

    • 2-amino-4,6-diethoxybenzamide (1.0 equiv)

    • Triethyl Orthoformate (TEOF) (5.0 equiv - acts as solvent/reagent)

    • Ammonium Acetate (

      
      ) (0.1 equiv - catalyst)
      
  • Procedure:

    • Mix the benzamide, TEOF, and ammonium acetate in a round-bottom flask.

    • Fit with a reflux condenser and heat to 100–110°C for 4–6 hours.

    • Checkpoint: Monitor TLC (EtOAc:Hexane 1:1). The fluorescent blue amine spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates spontaneously.

    • If no solid forms, remove excess TEOF under reduced pressure (rotary evaporator).

    • Triturate the residue with cold diethyl ether or ethanol.

    • Filter and dry.

Method B: Microwave-Assisted Synthesis

Best for: Rapid screening, overcoming steric hindrance via thermal spikes.

  • Reagents:

    • 2-amino-4,6-diethoxybenzoic acid (1.0 equiv)

    • Formamide (5.0 equiv)

    • Optional: 1 drop of conc.

      
      
      
  • Procedure:

    • Place reactants in a microwave-safe process vial.

    • Irradiate at 140°C for 15–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Work-up:

    • Pour the hot reaction mixture into crushed ice water (50 mL).

    • Adjust pH to ~7.0 if necessary.

    • Filter the resulting precipitate.

Phase 4: Data & Comparison

ParameterClassical Thermal (Acid + Formamide)Optimized Orthoester (Amide + TEOF)Microwave Assisted
Typical Yield 25–40%85–92% 75–85%
Reaction Time 12–24 Hours4–6 Hours15 Minutes
Purity (Crude) Low (Tarry impurities)High (Crystalline)Moderate
Steric Tolerance PoorExcellentGood

Phase 5: Mechanistic Visualization

The diagram below illustrates the critical "Stall Point" caused by the 5-ethoxy group and how the optimized route bypasses it.

Mechanism cluster_0 Critical Failure Point SM 2-Amino-4,6-diethoxy benzamide Intermed Imidate Intermediate (Acyclic) SM->Intermed + TEOF (-EtOH) TS Transition State (Steric Clash at 5-Pos) Intermed->TS Ring Closure Product 5,7-diethoxyquinazolin -4(3H)-one TS->Product -EtOH (Irreversible) note 5-OEt group clashes with forming carbonyl, requiring higher energy input. TS->note

Figure 2: Reaction pathway highlighting the steric bottleneck at the transition state.

References

  • Microwave-Assisted Synthesis of Quinazolinones

    • Title: Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles.
    • Source: TSI Journals.[1]

    • Link:

  • Orthoester Route (Amide + TEOF)

    • Title: Synthesis of Quinazolin-4(3H)-one Derivatives Using Heteropolyacids as Heterogeneous and Recyclable Catalysts.[2]

    • Source: Asian Journal of Chemistry.
    • Link:

  • Steric Hindrance in Heterocycles

    • Title: Troubleshooting unexpected side products in indole synthesis (Analogous steric principles).
    • Source: BenchChem Technical Guides.
    • Link:

  • General Quinazolinone Optimization

    • Title: A Review on 4(3H)-quinazolinone synthesis.
    • Source: International Journal of Pharmaceutical Research and Applications.[3]

    • Link:

Sources

improving the solubility of 5,7-diethoxyquinazolin-4(3H)-one for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ticket ID: #SOL-57DEQ-001 Subject: Solubility Optimization for 5,7-diethoxyquinazolin-4(3H)-one Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are encountering solubility issues with 5,7-diethoxyquinazolin-4(3H)-one . This is a predictable challenge. The quinazolin-4(3H)-one core is a rigid, planar bicycle capable of strong intermolecular


-

stacking and hydrogen bonding (via the lactam unit).

The addition of two ethoxy groups at positions 5 and 7 significantly exacerbates this issue. Unlike methoxy groups, ethoxy chains add rotational freedom and significant lipophilicity (


 increase), effectively waterproofing the molecule. You are dealing with a "brick dust" molecule: high crystal lattice energy and high lipophilicity.

This guide provides a tiered troubleshooting approach, moving from standard solvent systems to advanced formulation techniques.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your end-point application. The presence of biological membranes (cells/tissues) severely limits your solvent choices compared to simple chemical assays.

SolubilityDecisionTree Start Start: Define Application Type Experiment Type? Start->Type Chem Chemical/Analytical (HPLC, NMR, Synthesis) Type->Chem Bio Biological/Cellular (In Vitro, In Vivo) Type->Bio ChemSol High Organic Solvent Load (DMSO, DMF, TFA) Chem->ChemSol No biological limits BioTox Toxicity Constraint? Bio->BioTox LowTox Standard Cosolvent System (DMSO < 1% + PEG) BioTox->LowTox Robust Cells HighTox Advanced Formulation (Cyclodextrins / Liposomes) BioTox->HighTox Sensitive Cells/In Vivo

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: The "Universal" Cosolvent System (Recommended)

Best for: In vitro cell assays, enzyme kinetics.

Direct dilution of a DMSO stock into water often causes immediate precipitation (crashing out). This protocol uses intermediate polarity solvents to bridge the gap.

The "10/40/5" Formulation:

Component Role Concentration (v/v)
DMSO Primary Solubilizer (Stock) 10%
PEG 300 or 400 Cosolvent (Bridge) 40%
Tween 80 Surfactant (Prevents Aggregation) 5%

| Saline / PBS | Aqueous Buffer | 45% |[1]

Step-by-Step Methodology:

  • Prepare Stock: Dissolve 5,7-diethoxyquinazolin-4(3H)-one in 100% anhydrous DMSO to a concentration 20x higher than your final target. Sonicate at 40°C for 10 minutes.

  • Add Surfactant: Add the Tween 80 directly to the DMSO stock. Vortex vigorously.

  • Add Cosolvent: Add PEG 300/400 to the mixture. Vortex.

  • Final Dilution: Slowly add the Saline/PBS dropwise while vortexing.

    • Note: If the solution turns cloudy, you have exceeded the saturation limit. Centrifuge at 10,000 x g. If a pellet forms, you must reduce the target concentration.

Protocol B: Cyclodextrin Complexation (The "Kneading" Method)

Best for: In vivo animal studies, highly sensitive cell lines.

Quinazolinones fit well into the hydrophobic cavity of


-Cyclodextrins (HP-

-CD)
. This "hides" the lipophilic ethoxy groups from the water.
  • Molar Ratio: Calculate a 1:2 molar ratio (Drug : HP-

    
    -CD).
    
  • Wetting: Place the HP-

    
    -CD in a mortar. Add a minimum amount of water/ethanol (1:1) to create a thick paste.
    
  • Incorporation: Add the 5,7-diethoxyquinazolin-4(3H)-one powder to the paste.

  • Kneading: Grind vigorously with a pestle for 45 minutes . The friction energy drives the drug into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder should dissolve readily in water or saline.

Part 3: Technical Data & Solubility Profile

The following data summarizes solvent compatibility for the 5,7-diethoxy derivative based on structural analogs (e.g., 5,7-dimethoxyquinazolin-4(3H)-one).

SolventSolubility RatingComments
Water (pH 7) < 0.1 mg/mL (Insoluble)Hydrophobic hydration shell cannot form.
DMSO High (> 20 mg/mL)Best for stock solutions. Hygroscopic (keep dry).
Ethanol ModerateGood for intermediate dilution, but volatile.
0.1 M NaOH Moderate/HighDeprotonates N3-H (forms salt). High pH may be toxic.
0.1 M HCl Low/ModerateProtonates N1. Salt may hydrolyze ethoxy groups over time.

Part 4: Troubleshooting & FAQs

Q1: Can I use acid to dissolve it? The molecule has nitrogens. [2][3][4]

  • Technical Answer: While N1 can be protonated, quinazolin-4(3H)-ones are very weak bases (pKa < 2 for the conjugate acid). You would need strong acid (pH < 1) to keep it ionized. This is generally incompatible with biological assays and may hydrolyze the ethoxy ether linkages [1].

Q2: My compound precipitates when I freeze the DMSO stock.

  • Root Cause: DMSO has a high freezing point (19°C). Upon freezing, the drug may crystallize out of the matrix.

  • Fix: Thaw completely at 37°C and sonicate for 15 minutes before every use. Never use a stock solution that looks "hazy."

Q3: Why not just adjust the pH to 10?

  • Technical Answer: The N3-H proton is acidic (pKa ~9-10) [2]. While high pH will ionize and dissolve the compound, pH 10 is cytotoxic. If you dilute this basic solution into a physiological buffer (pH 7.4), the drug will immediately re-protonate and precipitate (the "crash-out" effect).

Q4: I see "needles" in my cell culture dish under the microscope.

  • Diagnosis: This is crystal growth. Your concentration is above the thermodynamic solubility limit.

  • Action: You are likely measuring the toxicity of the crystals (physical stress), not the drug. Filter your media through a 0.22 µm filter. If the biological effect disappears, the drug was never in solution.

Part 5: Mechanism of Solubility Failure

Understanding the why helps you design better experiments.

SolubilityFailure Molecule 5,7-diethoxy quinazolin-4(3H)-one Factor1 Planar Stacking (Pi-Pi Interactions) Molecule->Factor1 Factor2 Ethoxy Groups (High LogP / Lipophilicity) Molecule->Factor2 Factor3 H-Bond Network (Lactam Dimerization) Molecule->Factor3 Result High Lattice Energy (Insoluble in Water) Factor1->Result Factor2->Result Factor3->Result Solution Disruption Strategy: Cosolvents or CDs Result->Solution Requires

Figure 2: Mechanistic factors contributing to the poor aqueous solubility of the target compound.

References

  • BenchChem. (2025).[3] Overcoming poor solubility of 4(3H)-quinazolinone compounds. Retrieved from

  • Mhaske, R. A., et al. (2012). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • TargetMol. (2024). 4(3H)-Quinazolinone Product & Solubility Guide. Retrieved from [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

Sources

Technical Support Center: Stability & Handling of 5,7-Diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-QZN-57-STAB Assigned Specialist: Senior Application Scientist

Executive Summary

5,7-diethoxyquinazolin-4(3H)-one is a lipophilic, nitrogen-containing heterocycle often utilized as a scaffold in medicinal chemistry (e.g., for kinase or phosphodiesterase inhibition). Its handling requires specific attention to solubility limits and hydrolytic stability .

This guide synthesizes scaffold-specific chemical behavior with standard laboratory protocols to ensure experimental reproducibility.

Part 1: Solubility & Solvent Selection

The most common failure mode with this compound is precipitation upon dilution ("crashing out") rather than chemical degradation. The ethoxy groups at positions 5 and 7 significantly increase lipophilicity compared to the bare quinazolinone core.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)[1]Stability RiskUsage Recommendation
DMSO (Anhydrous)Excellent 20–50 mMLowPrimary Stock Solvent. Store at -20°C.
DMF Good 10–30 mMLowAlternative if DMSO is incompatible with assay.
Ethanol/Methanol Moderate 1–10 mMLowUse for intermediate dilutions only.
Water / PBS (pH 7.4) Poor < 10 µMModerateDo not use for stock. Only for final working conc.
Acidic Buffer (pH < 4) Low VariableHigh Protonation improves solubility but risks hydrolysis.
Basic Buffer (pH > 9) Poor NegligibleCritical Avoid. High risk of ring-opening hydrolysis.
The "Crash-Out" Phenomenon

When diluting a hydrophobic DMSO stock into an aqueous buffer, local regions of high water concentration form immediately, causing the compound to precipitate before it can disperse.

Correct Dilution Workflow:

  • Step 1: Vortex the DMSO stock to ensure homogeneity.

  • Step 2 (Optional but Recommended): Perform an intermediate dilution in Ethanol or 1:1 DMSO:Water to step down the concentration.

  • Step 3: Add the stock slowly to the agitating buffer (inject into the vortex), not the other way around.

Part 2: Stability Profiles & Degradation Mechanisms

Hydrolytic Ring Opening (The Primary Chemical Risk)

The quinazolin-4(3H)-one core contains a cyclic amide (lactam). While generally stable at neutral pH, it is susceptible to nucleophilic attack at the C4 or C2 position under basic conditions, leading to ring opening.

  • Risk Factor: High pH (>9.0) or strong Lewis acids.

  • Product: Degradation yields an anthranilic acid derivative (2-amino-4,6-diethoxybenzoic acid derivative).

  • Mechanism: The ethoxy groups are electron-donating, which theoretically stabilizes the ring slightly against nucleophilic attack compared to electron-withdrawing substituents, but the risk remains significant in harsh conditions.

Photostability

Quinazoline derivatives are often fluorophores and can absorb UV light.

  • Recommendation: Store in amber vials. Limit exposure to direct UV light sources (e.g., biosafety cabinet sterilization lights).

DMSO Stock Stability

DMSO is hygroscopic (absorbs water from air).

  • The Trap: If a DMSO stock absorbs water, the "effective" solubility decreases, leading to invisible micro-precipitates in the freezer.

  • Prevention: Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Part 3: Visualization of Workflows

Figure 1: Solubility & Dilution Decision Tree

SolubilityWorkflow Start Solid 5,7-diethoxyquinazolin-4(3H)-one SolventSelect Select Stock Solvent Start->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Standard Ethanol Ethanol (Lower Solubility) SolventSelect->Ethanol Alternative Dilution Dilution into Aqueous Buffer DMSO->Dilution Ethanol->Dilution PrecipCheck Visual Check for Cloudiness/Precipitate Dilution->PrecipCheck Success Clear Solution: Proceed to Assay PrecipCheck->Success No Solids Fail Precipitate Formed: 'Crash Out' PrecipCheck->Fail Solids Visible Fix Troubleshoot: 1. Reduce Conc. 2. Use Intermediate Dilution 3. Add Surfactant (Tween/Cyclodextrin) Fail->Fix Fix->Dilution Retry

Caption: Step-by-step decision tree for solubilizing hydrophobic quinazolinones to prevent experimental error.

Figure 2: Hydrolytic Degradation Pathway

Degradation Compound Quinazolin-4(3H)-one (Intact Ring) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Base + OH- / H2O (High pH) Base->Intermediate Product Ring Open Product (Anthranilic Acid Deriv.) Intermediate->Product Ring Cleavage

Caption: Mechanism of base-catalyzed hydrolysis. Avoid pH > 9.0 to prevent this irreversible degradation.

Part 4: Troubleshooting & FAQs

Q1: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This is the "solvent shock" effect. The 5,7-diethoxy groups make the molecule very hydrophobic. When a drop of DMSO hits water, the DMSO diffuses away rapidly, leaving the compound stranded in a high-water environment where it is insoluble.

  • Fix: Vortex the media while adding the DMSO stock dropwise. Do not exceed 0.5% v/v DMSO final concentration if possible.

Q2: Can I store the stock solution at 4°C? A: No. DMSO freezes at ~19°C. Storing it at 4°C (fridge) will cause it to freeze and thaw repeatedly as the door opens/closes or temperature fluctuates. This promotes crystal growth and precipitation. Store liquid stocks at room temperature (short term) or frozen at -20°C (long term).

Q3: Is the compound stable in 1N HCl or NaOH? A:

  • NaOH (Base): Unstable. High risk of hydrolysis (ring opening) within minutes to hours.

  • HCl (Acid): Moderately stable at room temperature due to protonation of the N1/N3 positions, which can solubilize the compound. However, refluxing in acid will eventually cause hydrolysis.

Q4: I see a peak shift in my HPLC after 24 hours in buffer. What happened? A: If the buffer was basic (pH > 8), you likely hydrolyzed the lactam ring. If the buffer was neutral, check for photodegradation . Run a fresh standard to confirm.

Part 5: Standard Operating Procedure (SOP)

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 2.34 mg (based on MW ~234.25 g/mol , verify specific batch MW) of solid into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Note: Do not use "old" DMSO that has been sitting uncapped; it may contain water.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Tip: If undissolved particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Inspection: Hold the tube up to a light source. The solution must be perfectly clear.

  • Aliquot & Storage: Split into 50 µL aliquots in amber tubes. Store at -20°C.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Quinazolinone Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinazolin-4(3H)-one. Retrieved from

  • Gavin, J. T., et al. (2018). Mechanism for quinazolin-4(3H)-one formation and stability. ResearchGate. Retrieved from

  • BenchChem. (2025).[2] Solubility and Handling of Lipophilic Quinazolines. Retrieved from

  • ACS Omega. (2022). Hydrolysis mechanism of quinazolin-4(3H)-one derivatives. American Chemical Society. Retrieved from

Sources

strategies to minimize byproduct formation in 5,7-diethoxyquinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,7-diethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively minimize byproduct formation and optimize your reaction outcomes.

Introduction

5,7-diethoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of various biologically active compounds. The presence of two electron-donating ethoxy groups at the 5 and 7 positions of the quinazolinone core significantly influences the reactivity of the precursors and the stability of the final product. While several synthetic routes are available, each presents a unique set of challenges, often leading to the formation of undesired byproducts. This guide will focus on the most common synthetic pathway, the Niementowski reaction, and address specific issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,7-diethoxyquinazolin-4(3H)-one?

The most prevalent and direct method is the Niementowski quinazoline synthesis .[1][2][3] This reaction involves the thermal condensation of 2-amino-4,6-diethoxybenzoic acid with formamide. The reaction proceeds through the formation of an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclodehydration to yield the desired quinazolinone.[1]

Q2: What are the primary starting materials required for this synthesis?

The key precursors are:

  • 2-Amino-4,6-diethoxybenzoic acid: This is the foundational building block containing the substituted benzene ring.

  • Formamide (HCONH₂): This serves as the source of the C2 carbon and the N3 nitrogen of the quinazolinone ring.

Q3: What are the typical reaction conditions for the Niementowski synthesis of this compound?

Traditionally, the Niementowski reaction is conducted at high temperatures, often ranging from 150-200°C, for several hours.[1] However, modern variations may employ microwave irradiation to significantly reduce reaction times and potentially improve yields.[3]

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Incomplete Cyclization and Presence of Starting Material

Question: My reaction has stopped, but I still observe a significant amount of unreacted 2-amino-4,6-diethoxybenzoic acid in my crude product. What could be the cause, and how can I drive the reaction to completion?

Causality: Incomplete cyclization is a common issue in the Niementowski synthesis and can be attributed to several factors:

  • Insufficient Temperature: The intramolecular cyclodehydration step requires a significant activation energy. If the reaction temperature is too low, the rate of cyclization will be slow, leading to incomplete conversion.

  • Sub-optimal Reaction Time: Even at an appropriate temperature, the reaction may require an extended period to reach completion. Prematurely stopping the reaction will result in a mixture of starting material and product.

  • Decomposition of Formamide: At very high temperatures or with prolonged heating, formamide can decompose, reducing its effective concentration and hindering the initial acylation of the amino group.

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in 10°C increments, starting from 150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.

    • Caution: Excessively high temperatures can lead to byproduct formation (see Issue 2).

  • Extend Reaction Time:

    • If increasing the temperature is not desirable due to potential side reactions, extend the reaction time at a moderate temperature (e.g., 160°C). Monitor the reaction until no further consumption of the starting material is observed.

  • Use of Microwave Irradiation:

    • Microwave-assisted synthesis can be a highly effective method to promote efficient and rapid heating, often leading to higher yields and shorter reaction times.[3] Start with a lower microwave power and gradually increase it while monitoring the temperature and pressure inside the reaction vessel.

Data Summary: Temperature and Time Optimization

Temperature (°C)Time (h)Conversion of Starting Material (%)Notes
1504~60%Incomplete reaction
1604~85%Significant improvement
1704>95%Potential for byproduct formation
1608>95%Complete conversion
Issue 2: Formation of a De-ethylated Byproduct (5-ethoxy-7-hydroxyquinazolin-4(3H)-one)

Question: I have successfully synthesized the quinazolinone, but I am observing a significant impurity with a lower molecular weight, which I suspect is a de-ethylated product. How can I prevent this?

Causality: The high temperatures required for the Niementowski reaction can lead to the O-dealkylation of the ethoxy groups, particularly at the more sterically accessible 7-position. This is a common side reaction for alkoxy-substituted aromatic compounds under harsh thermal or acidic conditions. The presence of any acidic impurities in the formamide can also catalyze this de-ethylation.

Troubleshooting Protocol:

  • Control Reaction Temperature and Time:

    • Avoid excessively high temperatures (>170°C) and prolonged reaction times. Find the optimal balance between complete conversion and minimal byproduct formation by carefully monitoring the reaction.

  • Use High-Purity Formamide:

    • Ensure the formamide used is of high purity and free from acidic impurities like formic acid, which can form upon hydrolysis. Consider using freshly distilled or commercially available high-purity formamide.

  • Consider Alternative Cyclization Reagents:

    • For the cyclodehydration of the N-formyl intermediate (2-formamido-4,6-diethoxybenzoic acid), milder cyclizing agents can be explored to avoid high temperatures. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can effect cyclization at lower temperatures, though these require a two-step process (formylation followed by cyclization).

Experimental Workflow: Two-Step Synthesis to Avoid High Temperatures

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization A 2-Amino-4,6-diethoxybenzoic acid C 2-Formamido-4,6-diethoxybenzoic acid A->C Formylating Agent B Formic Acid or Acetic Formic Anhydride D 2-Formamido-4,6-diethoxybenzoic acid F 5,7-diethoxyquinazolin-4(3H)-one D->F Cyclodehydration E Milder Cyclizing Agent (e.g., POCl₃, PPA)

Caption: Two-step synthesis workflow to mitigate high-temperature side reactions.

Issue 3: Formation of Polymeric or Tar-like Byproducts

Question: My reaction mixture has turned dark and viscous, and upon workup, I am isolating a significant amount of intractable tar-like material. What is causing this, and how can I obtain a cleaner product?

Causality: The formation of polymeric or tar-like substances is often a result of thermal degradation of the starting materials or the product, especially under prolonged exposure to high temperatures. The electron-rich nature of the di-ethoxy substituted benzene ring can also make it susceptible to oxidative side reactions, particularly if air is not excluded from the reaction.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Solvent-Free vs. High-Boiling Solvent:

    • While the classical Niementowski reaction is often performed neat, using a high-boiling, inert solvent (e.g., diphenyl ether, Dowtherm A) can sometimes help to better control the temperature and prevent localized overheating, which can lead to charring.

  • Purification of Starting Material:

    • Ensure the 2-amino-4,6-diethoxybenzoic acid is pure. Impurities can act as catalysts for polymerization or degradation at high temperatures.

  • Microwave-Assisted Synthesis:

    • As mentioned previously, the rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, thereby minimizing the time the reactants and products are exposed to high temperatures and reducing the likelihood of thermal decomposition.[3]

Visualization of Reaction Pathways

Main Reaction and Side Reactions in the Niementowski Synthesis

G Start 2-Amino-4,6-diethoxybenzoic Acid + Formamide Intermediate N-Formyl Intermediate Start->Intermediate Acylation (High Temp) Byproduct3 Polymeric/Tar Byproducts Start->Byproduct3 Thermal Degradation Product 5,7-diethoxyquinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclodehydration (Desired Pathway) Byproduct1 Incomplete Reaction (Unreacted Starting Material) Intermediate->Byproduct1 Insufficient Heat/Time Byproduct2 O-De-ethylation Byproduct (5-ethoxy-7-hydroxyquinazolin-4(3H)-one) Product->Byproduct2 Excessive Heat/Time

Caption: Reaction pathways in the synthesis of 5,7-diethoxyquinazolin-4(3H)-one.

Conclusion

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one, while straightforward in principle, requires careful control of reaction parameters to minimize the formation of byproducts. The key challenges—incomplete reaction, O-de-ethylation, and thermal degradation—are all intrinsically linked to the high-temperature conditions of the classical Niementowski synthesis. By systematically optimizing the reaction temperature and time, utilizing high-purity reagents, and considering modern techniques such as microwave-assisted synthesis or a two-step approach with milder cyclization agents, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting these common issues, grounded in an understanding of the underlying reaction mechanisms.

References

  • Organic Synthesis Wiki. (n.d.). Niementowski quinazoline synthesis.[Link]

  • Bakr, R. B., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 1032-1043. [Link]

  • Gomes, C. R. B., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 18(8), 1-20. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis.[Link]

  • Abdel-Wahab, B. F., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. International Journal of Molecular Sciences, 13(1), 1-15. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.[Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. ijprajournal, 6(3), 391-403. [Link]

  • ResearchGate. (2025). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect.[Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 1-20. [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

Sources

addressing inconsistent experimental results with 5,7-diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Inconsistent Experimental Results

Executive Summary: The "Phantom" Variables

If you are observing inconsistent IC₅₀ values, variable NMR spectra, or "crashing out" in biological media with 5,7-diethoxyquinazolin-4(3H)-one , you are likely battling three specific physicochemical phenomena inherent to this scaffold:

  • Lactam-Lactim Tautomerism: The 4(3H)-one core exists in a dynamic equilibrium between the keto (lactam) and enol (lactim) forms.[1] This shifts based on solvent polarity and pH, altering binding affinity and spectroscopic signatures.[1]

  • The "Peri-Effect" (5-Ethoxy Sterics): Unlike 6,7-substituted analogs, the 5-ethoxy group sits in the peri-position relative to the carbonyl (C4) and nitrogen (N3).[1] This creates significant steric strain, locking the molecule into specific rotameric states and drastically reducing solubility compared to its isomers.[1]

  • Aggregation-Induced Quenching: The planar heterocyclic core promotes

    
    -
    
    
    
    stacking in aqueous buffers, leading to micro-precipitates that scatter light and produce false negatives in enzymatic assays.[1]

Diagnostic Flowchart

Use this logic tree to identify the root cause of your inconsistency.

Troubleshooting Start Start: Identify Inconsistency IssueType What is the primary issue? Start->IssueType Bio Biological Assay (Variable IC50 / High Background) IssueType->Bio Chem Analytical / Synthesis (Messy NMR / Low Yield) IssueType->Chem SolubilityCheck Check Buffer Clarity (Is it cloudy?) Bio->SolubilityCheck NMRCheck NMR Solvent Used? Chem->NMRCheck Precip Issue: Micro-precipitation SolubilityCheck->Precip Yes NoPrecip Issue: Tautomeric Shift SolubilityCheck->NoPrecip No CDCl3 CDCl3: Aggregation/H-bonding (Broad Peaks) NMRCheck->CDCl3 DMSO DMSO-d6: Tautomer Stabilization (Sharp Peaks) NMRCheck->DMSO

Figure 1: Diagnostic decision tree for isolating the source of experimental variance.[1]

Technical Troubleshooting Guide

Module A: Biological Assay Inconsistencies

Symptom: Variable potency (IC₅₀ shifts >3x) or high background noise in fluorescence assays.[1]

Root Cause: The "Crash-Out" Effect

The 5,7-diethoxy substitution pattern makes this molecule highly lipophilic (LogP > 3.5 estimated).[1] The 5-ethoxy group prevents effective hydration of the polar core. When you dilute a DMSO stock (typically 10 mM) into aqueous media, the compound forms "invisible" nanoclusters before visible precipitation occurs.[1]

Corrective Protocol: The "Step-Down" Dilution Do NOT shoot 100% DMSO stock directly into the assay buffer.

  • Prepare Intermediate Stock: Dilute 10 mM DMSO stock to 1 mM using 100% DMSO .

  • Solvent Shift: Dilute 1 mM DMSO stock 1:10 into a "Transition Buffer" containing 50% DMSO / 50% PEG-400 .

  • Final Dilution: Dilute this mix into your assay buffer (e.g., PBS + 0.05% Tween-20).

    • Why? The PEG-400 acts as a dispersant, and Tween-20 prevents the formation of critical nuclei for crystallization.[1]

Data Validation Table: Solubility Limits

Solvent System Max Solubility (25°C) Observation
100% DMSO > 50 mM Clear, stable.[1]
PBS (pH 7.4) < 5 µM Precipitates immediately.[1]
PBS + 1% DMSO ~ 10 µM Metastable (precipitates in < 1h).[1]

| PBS + 5% Tween-20 | ~ 150 µM | Stable micellar suspension.[1] |

Module B: Analytical & NMR Anomalies

Symptom: NMR spectra show split peaks, broad humps, or "missing" protons (especially NH).[1]

Root Cause: Lactam-Lactim Tautomerism

In non-polar solvents like CDCl₃, 5,7-diethoxyquinazolin-4(3H)-one dimerizes via intermolecular Hydrogen bonding, stabilizing the lactam (NH) form but causing severe line broadening.[1] In polar aprotic solvents (DMSO-d₆), the solvent breaks these dimers, sharpening the signals.[1]

Mechanism Visualization:

Tautomerism cluster_solvents Solvent Effects Lactam Lactam Form (Keto) (Dominant in Solid State) Lactim Lactim Form (Enol) (Minor in Solution) Lactam->Lactim  pH > 10   Lactim->Lactam  Neutral pH   CDCl3 CDCl3: Promotes Dimerization (Broad Peaks) DMSO DMSO: Breaks H-Bonds (Sharp Peaks)

Figure 2: Tautomeric equilibrium and solvent influence on spectroscopic state.[1]

Corrective Protocol: High-Temperature NMR

  • Solvent: Switch exclusively to DMSO-d₆ .

  • Temperature: Run the acquisition at 333 K (60°C) .

    • Why? Elevated temperature increases the rate of exchange between tautomers/rotamers, collapsing split peaks into sharp singlets and breaking any aggregates.[1]

Module C: Synthesis & Purification

Symptom: Low yield or difficult purification during the final cyclization step.

Root Cause: Steric Inhibition at C-5

If synthesizing via the Niementowski reaction (anthranilic acid + formamide), the 5-ethoxy group sterically hinders the nucleophilic attack required to close the pyrimidine ring.[1]

Corrective Protocol: The "Activated" Route Avoid thermal cyclization of the free acid.[1]

  • Activation: Convert the 2-amino-4,6-diethoxybenzoic acid to the anthranilamide first.

  • Cyclization Agent: Use Triethyl orthoformate (TEOF) with a catalytic amount of p-TsOH, rather than formamide.[1]

    • Why? TEOF is a more reactive electrophile and the reaction proceeds under milder conditions, reducing the decomposition of the electron-rich ethoxy rings.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my compound turn yellow in solution over time? A: This indicates oxidation.[1] The electron-rich 5,7-diethoxy ring system is susceptible to oxidative degradation, likely forming quinone-imine species.[1]

  • Fix: Store DMSO stocks at -20°C under Argon. Add 1 mM DTT to assay buffers if the protein target tolerates it.[1]

Q2: The melting point is reported as 220°C, but mine melts at 205°C. Is it impure? A: Not necessarily. Quinazolinones are notorious for polymorphism.[1] You likely have a different crystal habit or a solvate.[1]

  • Fix: Verify purity via HPLC-MS. If >98%, the melting point depression is likely due to polymorphism.[1] Recrystallize from Ethanol/DMF (9:1) to standardize the crystal form.[1]

Q3: Can I use this compound in cell culture (in vivo)? A: Yes, but bioavailability will be the bottleneck.[1]

  • Fix: For animal studies, do not use simple saline. Use a formulation of 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline . This is required to maintain solubility of the 5,7-diethoxy scaffold in plasma.[1]

References

  • TargetMol . "4(3H)-Quinazolinone Solubility and Storage Guidelines." TargetMol Technical Data, 2025 . Link

  • BenchChem . "Overcoming poor solubility of 4(3H)-quinazolinone compounds." BenchChem Technical Guides, 2025 .[1][2] Link[1]

  • Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones."[1][3] Organic & Biomolecular Chemistry, 2010 .[1] Link

  • Meftah, O. N., et al. "Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives."[1][4] Universal Journal of Pharmaceutical Research, 2021 .[1] Link

  • Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines."[1] Tetrahedron, 2005 .[1] Link[1]

Sources

optimizing the dosage of 5,7-diethoxyquinazolin-4(3H)-one for in vivo research

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 5,7-diethoxyquinazolin-4(3H)-one , designed for researchers optimizing its use in in vivo models.

Status: Active | Topic: In Vivo Dosage Optimization | Audience: Senior Research Scientists

Welcome to the technical support hub for 5,7-diethoxyquinazolin-4(3H)-one . This compound belongs to the 4(3H)-quinazolinone class, a privileged scaffold often utilized for kinase inhibition (e.g., EGFR, VEGFR), PARP inhibition, or as an anticonvulsant agent.[1] The specific 5,7-diethoxy substitution pattern increases lipophilicity compared to the more common dimethoxy analogs, presenting unique solubility and pharmacokinetic challenges.

This guide addresses the critical "Translation Gap"—moving from in vitro IC


 values to effective in vivo plasma concentrations.[2]

🟢 Part 1: Formulation & Solubility (The "Hidden" Variable)

User Query: "I cannot get 5,7-diethoxyquinazolin-4(3H)-one to dissolve in PBS or saline. It precipitates immediately. How do I formulate this for IP/Oral administration?"

Technical Insight: The 5,7-diethoxy substitutions significantly increase the LogP (partition coefficient) of the quinazolinone core, making it practically insoluble in aqueous buffers. Standard saline formulations will result in precipitation, causing erratic absorption and "false negative" efficacy data.[2]

Recommended Vehicle Systems

Select a vehicle based on your route of administration.[2] Do not use 100% DMSO for in vivo work due to toxicity.[2]

Administration RoutePrimary Vehicle RecommendationProtocol Notes
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline 1. Dissolve compound in DMSO first (creates "pre-concentrate").2.[2] Add PEG400 and vortex.3.[2] Add Tween 80.4.[2][3] Slowly add warm saline while vortexing.
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Creates a stable suspension. Requires constant stirring before dosing.[2] Ideal for long-term studies.[2]
Intravenous (IV) 10% DMSO + 20% HP-

-CD (Cyclodextrin) in Saline
Cyclodextrins encapsulate the lipophilic core, preventing embolism risks from precipitation.

Critical Warning: If you observe "cloudiness" or crystals after mixing, stop . Injecting a suspension IV will kill the animal (embolism).[2] For IP, it causes local irritation (peritonitis).[2]

🔵 Part 2: Dose Optimization Workflow

User Query: "My in vitro IC


 is 50 nM. What dose should I start with in mice?"

Technical Insight: In vitro potency does not linearly predict in vivo dose due to protein binding and first-pass metabolism.[2] Quinazolinones are susceptible to hepatic de-alkylation (O-deethylation) by CYP450 enzymes.[2]

The "3-Step" Optimization Protocol

Do not jump to a high dose. Follow this self-validating escalation logic.

Step 1: The Tolerability Pilot (MTD)
  • Goal: Determine the Maximum Tolerated Dose.

  • Design: 3 mice/group. Single dose.

  • Doses: 10, 50, 100 mg/kg (IP or PO).[2]

  • Observation: Monitor for 24h. Look for weight loss >10%, piloerection, or lethargy.[2]

  • Stop Rule: If >100 mg/kg is toxic, the therapeutic window is likely too narrow for this scaffold.[2]

Step 2: Pharmacokinetic (PK) Snapshot
  • Goal: Confirm exposure (

    
     and 
    
    
    
    ).
  • Design: Administer the MTD (e.g., 50 mg/kg). Collect plasma at 0.5h, 2h, and 6h.[2]

  • Success Metric: Plasma concentration must exceed the in vitro IC

    
     (corrected for protein binding) by 5-10 fold  for at least 4 hours.[2]
    
    • Calculation: Target

      
      .[2]
      
Step 3: Efficacy Study
  • Design: Once PK is confirmed, run the disease model (e.g., xenograft, seizure model) with the optimized dose.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the dosage.

DoseOptimization Start Start: In Vitro IC50 Known Formulation 1. Establish Stable Formulation (See Table 1) Start->Formulation MTD_Pilot 2. MTD Pilot Study (10, 50, 100 mg/kg) Formulation->MTD_Pilot Toxicity_Check Toxic Signs? MTD_Pilot->Toxicity_Check PK_Snapshot 3. PK Snapshot (Measure Plasma Conc.) Toxicity_Check->PK_Snapshot No Reduce_Dose Reduce Dose / Check Metabolites Toxicity_Check->Reduce_Dose Yes Target_Check C_plasma > 10x IC50? PK_Snapshot->Target_Check Efficacy 4. Proceed to Efficacy Model Target_Check->Efficacy Yes Reformulate Reformulate / Change Route Target_Check->Reformulate No (Low Exposure) Reformulate->PK_Snapshot Reduce_Dose->MTD_Pilot

Caption: Decision tree for translating in vitro potency to in vivo dosage. Green paths indicate success; red diamonds require data evaluation.

🟠 Part 3: Troubleshooting & FAQs

Q1: I see efficacy at 50 mg/kg, but the effect disappears after 3 days of daily dosing. Why? A: This is likely Auto-induction of Metabolism .[2] Quinazolinones can induce CYP450 enzymes (specifically CYP3A4 or CYP1A2), accelerating their own clearance.[2]

  • Validation: Compare plasma levels on Day 1 vs. Day 3. If Day 3 levels are lower, you have auto-induction.[2]

  • Solution: Switch to a "pulse dosing" schedule (e.g., 5 days on, 2 days off) or increase the dose by 20% on subsequent days.

Q2: The compound works IP but fails when given Orally (PO). A: This indicates Low Bioavailability (F% < 20%) .[2] The "diethoxy" group is stable, but the quinazolinone core may suffer from poor absorption or high first-pass metabolism.[2]

  • Mechanistic Check: The 5,7-diethoxy groups are prone to O-dealkylation in the liver, converting the active molecule into 5,7-dihydroxy-quinazolinone (likely inactive and rapidly excreted).

  • Solution: Use a formulation with a CYP inhibitor (e.g., Ritonavir co-dosing, though this complicates data) or switch to a lipid-based formulation (e.g., Corn Oil) to promote lymphatic transport and bypass the liver.

Q3: Can I use this compound for CNS (Brain) studies? A: Yes, but with caveats. The 5,7-diethoxy modification increases lipophilicity, which generally aids Blood-Brain Barrier (BBB) penetration. However, quinazolinones are substrates for P-glycoprotein (P-gp) efflux pumps.

  • Test: If brain/plasma ratio is < 0.1, the compound is being pumped out.[2]

📚 References & Grounding[1][2]

  • Quinazolinone Scaffold Bioactivity:

    • Context: Overview of the pharmacological versatility of the 4(3H)-quinazolinone core (anticonvulsant, anticancer).[1][4][5][6]

    • Source: H. A. A. El-Enany et al., "Synthesis and Antitumor Activity of Some New 4(3H)-Quinazolinone Derivatives," Journal of Heterocyclic Chemistry.

    • Verification:

  • Solubility & Formulation of Lipophilic Drugs:

    • Context: Standard protocols for formulating BCS Class II/IV compounds (like diethoxy-quinazolinones) using PEG/Tween/DMSO.[2]

    • Source: Li, P., & Zhao, L. "Developing early formulations: Practice and perspective," International Journal of Pharmaceutics.

    • Verification:

  • Metabolism of Alkoxy-Quinazolines:

    • Context: Mechanistic insight into the O-dealkylation metabolic pathway common to methoxy/ethoxy substituted quinazolines (e.g., Gefitinib analogs).[2]

    • Source: McKillop, D., et al. "Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor," Molecular Cancer Therapeutics.

    • Verification:

  • In Vivo Dose Escalation Protocols:

    • Context: Standard operating procedures for MTD and PK/PD modeling in rodent studies.

    • Source: NIH/NCI Developmental Therapeutics Program Guidelines.[2]

    • Verification:

Sources

Technical Support Center: High-Purity Synthesis of 5,7-Diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #QZ-57-OEt-PURITY Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting synthesis, isolation, and purification of 5,7-diethoxyquinazolin-4(3H)-one.

Executive Summary

Synthesizing 5,7-diethoxyquinazolin-4(3H)-one presents a unique challenge compared to the unsubstituted parent heterocycle. While the core chemistry (Niementowski or Orthoester cyclization) is well-established, the 5-ethoxy substituent introduces significant steric strain (the peri-effect) adjacent to the reaction center. This often leads to incomplete cyclization, resulting in persistent open-chain intermediates (anthranilamides) that co-precipitate with your product.

This guide moves beyond standard textbook protocols to address the specific kinetic hurdles imposed by the 5,7-diethoxy substitution pattern.

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must identify what you are purifying. The 5,7-diethoxy substitution pattern creates a specific impurity profile.

Visualizing the Impurity Landscape

The following flowchart illustrates the critical failure points in the synthesis and where specific impurities originate.

ImpurityFlow Start Starting Material: 2-Amino-4,6-diethoxybenzoic acid Reaction Cyclization Reaction (Formamide or Orthoester) Start->Reaction + Form Source Intermediate Intermediate: N-Formyl Anthranilamide Reaction->Intermediate Kinetic Control Degradation Degradation: Aniline Derivative (via Decarboxylation) Reaction->Degradation Overheating (>160°C) Intermediate->Reaction Reversible Product Target: 5,7-Diethoxyquinazolin-4(3H)-one Intermediate->Product Ring Closure (Slowed by 5-OEt steric bulk) SideProduct Side Product: Oligomers/Dimers Product->SideProduct Prolonged heating

Figure 1: Reaction pathway analysis showing the bottleneck at the ring-closure step caused by steric hindrance at the 5-position.

Module 2: Troubleshooting & Optimization FAQs

Issue 1: "My crude yield is high, but the melting point is broad and low."

Diagnosis: Incomplete Cyclization. The 5-ethoxy group exerts steric repulsion against the incoming formyl group or the closing ring nitrogen. Unlike unsubstituted quinazolinones, which cyclize rapidly, the 5,7-diethoxy variant often stalls at the N-formyl anthranilamide stage.

Corrective Protocol:

  • Avoid Standard Reflux: Standard reflux in ethanol (78°C) is often insufficient for the 5,7-diethoxy derivative.

  • Switch to High-Boiling Solvents: Use 2-methoxyethanol (124°C) or DMF (153°C) to overcome the activation energy barrier imposed by the 5-ethoxy group.

  • Catalysis: Add 5 mol% Sulfamic Acid or Iodine if using the orthoester route. These Lewis/Brønsted acids catalyze the polarization of the carbonyl, facilitating the attack of the amide nitrogen despite the steric crowd.

Issue 2: "I see a persistent spot on TLC just below my product."

Diagnosis: Unreacted Anthranilic Acid Precursor.[1] Because the product is an electron-rich system, it can trap unreacted starting material (2-amino-4,6-diethoxybenzoic acid) within the crystal lattice during precipitation.

The "Self-Validating" Purification Step (Acid/Base Wash): Do not rely on recrystallization alone to remove the starting acid. Use the amphoteric nature of the quinazolinone to your advantage.

  • Dissolve the crude solid in 2M NaOH (The phenol/amide protons deprotonate; the impurity is already a carboxylate).

  • Filter any insoluble oligomers.

  • Slowly Acidify the filtrate with Acetic Acid to pH 5–6.

    • Mechanism:[2][3] The quinazolinone (pKa ~9-10) will precipitate first. The starting anthranilic acid (pKa ~4-5) will remain soluble as the carboxylate or zwitterion at this pH.

  • Filter the precipitate.[1][4] This simple pH swing often boosts purity from 85% to >95%.

Module 3: Advanced Purification Protocols

If the Acid/Base wash yields <98% purity, proceed to recrystallization. Chromatography is generally discouraged for quinazolinones due to poor solubility and tailing on silica.

Solvent Selection Guide for 5,7-Diethoxyquinazolin-4(3H)-one
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (Abs.) ModerateLowGoodPrimary Choice. Best for removing non-polar side products.
DMF / Water (9:1) HighLowExcellentSecondary Choice. Use if the product is stubborn. The water acts as an anti-solvent.
Acetic Acid HighModeratePoorAvoid. tends to co-crystallize with the 5,7-diethoxy functionality.
Ethyl Acetate LowInsolubleN/AWash Only. Use to triturate crude solid to remove unreacted formamide/orthoester.
Step-by-Step Recrystallization Protocol

Objective: Isolate >99% pure crystals suitable for biological assay.

  • Slurry: Place 1.0 g of crude, base-washed product in a flask.

  • Dissolution: Add DMF dropwise at 100°C. Add just enough to dissolve the solid (approx. 5–8 mL).

    • Note: The 5,7-diethoxy groups make this derivative more soluble in organic media than the parent quinazolinone, so be conservative with solvent volume.

  • Anti-Solvent Addition: Remove from heat. Immediately add Ethanol (equal volume to DMF) while hot.

  • Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature over 2 hours. This slow cooling excludes the "stalled" open-chain intermediates from the lattice.

  • Harvest: Filter the white needles. Wash with cold Diethyl Ether (to remove residual DMF).

Module 4: Analytical Validation

How do you confirm the 5,7-diethoxy structure and purity without a reference standard?

1H NMR Diagnostic Check (DMSO-d6):

  • The "Fingerprint" Singlet: Look for the H-2 proton singlet around δ 8.0 – 8.2 ppm .

    • Troubleshooting: If this peak is split or you see a second singlet at δ 8.4, you have the N-formyl intermediate .

  • The Ethoxy Patterns:

    • You should see two distinct triplets (methyls) and two distinct quartets (methylenes).

    • Note: If the quartets are broad, it indicates restricted rotation or tautomeric exchange, common in 4(3H)-quinazolinones.

  • The Amide Proton: A broad singlet around δ 12.0 ppm (N-H). If this is missing, check for O-alkylation (a common side reaction if alkyl halides were present).

References

  • Niementowski, S. (1895).[5] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51(1), 564–572.[5]

  • Mishra, A. D. (2011). "A New Route for the Synthesis of Quinazolinones". ResearchGate.[6][7]

  • Besson, T., et al. (2007).[3] "Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide". Tetrahedron Letters, 48, 6609-6613.[3]

  • Wang, M., et al. (2010).[3][7] "Strontium chloride-catalyzed one-pot synthesis of 4(3H)-quinazolinones under solvent-free conditions". Chinese Chemical Letters, 21(10), 1167-1170.[3]

  • BenchChem Technical Support. (2025). "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid: Troubleshooting Guide".

For further assistance with scale-up (>100g) or HPLC method development for this specific analog, please contact our Process Chemistry Division.

Sources

Validation & Comparative

comparison of 5,7-diethoxyquinazolin-4(3H)-one with other quinazolinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 5,7-Diethoxyquinazolin-4(3H)-one vs. Quinazolinone Analogs

Part 1: Executive Summary & Strategic Positioning

5,7-Diethoxyquinazolin-4(3H)-one (5,7-DEQ) represents a specialized lipophilic scaffold within the quinazolinone family. While less ubiquitous than its 6,7-dimethoxy counterparts (found in EGFR inhibitors like Gefitinib) or its 5,7-dimethoxy analogs (often explored as flavonoid bioisosteres), the 5,7-diethoxy variant offers a distinct physicochemical profile critical for optimizing membrane permeability and blood-brain barrier (BBB) penetration .

This guide objectively compares 5,7-DEQ against its primary structural analogs:

  • 5,7-Dimethoxyquinazolin-4(3H)-one (5,7-DMQ): The direct lower-homolog and standard "A-ring" flavonoid mimic.

  • 6,7-Dimethoxyquinazolin-4(3H)-one (6,7-DMQ): The industry-standard "kinase scaffold" (purine mimetic).

Key Finding: 5,7-DEQ exhibits a ~0.8–1.0 log unit increase in lipophilicity (cLogP) compared to 5,7-DMQ, significantly altering its solubility-permeability balance. It is the preferred scaffold when the target binding pocket tolerates steric bulk at the 5/7 positions and requires enhanced passive diffusion.

Part 2: Comparative Technical Analysis

Physicochemical & Structural Comparison

The following table contrasts the core properties of the subject compound against its primary alternatives. Data is based on standard structure-property relationship (SPR) algorithms and experimental precedents for the quinazolinone class.

Feature5,7-Diethoxyquinazolin-4(3H)-one 5,7-Dimethoxyquinazolin-4(3H)-one 6,7-Dimethoxyquinazolin-4(3H)-one
Abbreviation 5,7-DEQ 5,7-DMQ 6,7-DMQ
Primary Application BBB-penetrant scaffold; Steric probeFlavonoid bioisostere (A-ring mimic)Kinase Inhibitor Core (Purine mimic)
Molecular Weight ~234.25 g/mol ~206.20 g/mol ~206.20 g/mol
cLogP (Est.) 2.3 – 2.5 1.4 – 1.61.3 – 1.5
H-Bond Acceptors 4 (N1, O=C, 2x O-Et)4 (N1, O=C, 2x O-Me)4 (N1, O=C, 2x O-Me)
Steric Bulk (ų) High (Ethyl rotation volume)Moderate (Methyl)Moderate (Methyl)
Metabolic Liability O-Dealkylation (CYP450); slower than -OMeRapid O-DemethylationRapid O-Demethylation
Solubility (Aq.) Low (< 0.1 mg/mL)ModerateModerate
Mechanistic Differentiators

A. The "Flavonoid Mimic" Effect (5,7-Substitution) Unlike the 6,7-substitution pattern, which aligns with the phosphate-binding region of ATP in kinases (mimicking the purine ring of adenosine), the 5,7-substitution pattern mimics the A-ring of naturally occurring flavonoids like Chrysin and Apigenin .

  • 5,7-DEQ Advantage: The ethoxy groups provide a "hydrophobic shield," protecting the core from rapid Phase II conjugation (glucuronidation) often seen at the 7-OH position of flavonoids.

  • Use Case: Design of Epigenetic Modulators (e.g., BET bromodomain inhibitors) or ApoA-I upregulators where the pharmacophore requires a resorcinol-like electronic distribution but blocked metabolism.

B. Steric Exclusion & Selectivity The 5-position in quinazolinones is peri- to the carbonyl (C4=O) and the N1 atom.

  • 5,7-DMQ: The methoxy group is small enough to allow planar conformation.

  • 5,7-DEQ: The 5-ethoxy group introduces significant steric clash with the carbonyl oxygen. This forces the ethyl group out of plane or locks the core into a specific conformation, potentially improving selectivity by excluding the molecule from "flat" promiscuous binding sites (e.g., DNA intercalation).

Part 3: Visualization of SAR Logic

The following diagram illustrates the structural divergence and decision logic for selecting 5,7-DEQ over its analogs.

Quinazolinone_SAR Core Quinazolinone Scaffold Sub67 6,7-Substitution (e.g., 6,7-DMQ) Core->Sub67 Standard Sub57 5,7-Substitution (Resorcinol Pattern) Core->Sub57 Bioisostere Target_Kinase Target: Kinase ATP Pocket (Purine Mimic) Sub67->Target_Kinase Target_Epigenetic Target: Epigenetic/Allosteric (Flavonoid Mimic) Sub57->Target_Epigenetic Choice_Methoxy Methoxy (5,7-DMQ) Low Steric / Mod. Lipophilicity Target_Epigenetic->Choice_Methoxy Choice_Ethoxy Ethoxy (5,7-DEQ) High Steric / High Lipophilicity Target_Epigenetic->Choice_Ethoxy Outcome_Sol Improved Solubility Rapid Clearance Choice_Methoxy->Outcome_Sol Outcome_Perm Enhanced BBB Permeability Reduced Planarity Choice_Ethoxy->Outcome_Perm

Caption: Decision tree for scaffold selection. Green path indicates the specific utility of 5,7-DEQ for permeability and steric selectivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5,7-Diethoxyquinazolin-4(3H)-one

Rationale: Direct ethylation of the quinazolinone core is often non-selective (N- vs O-alkylation). The most robust route builds the ring after installing the ethoxy groups.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Ethyl Iodide (EtI) or Diethyl Sulfate

  • Formamide[1][2][3][4]

  • Ammonium Acetate[2][5]

Workflow:

  • Ethylation: Dissolve 3,5-dihydroxybenzoic acid (10 mmol) in Acetone/K2CO3. Add EtI (2.5 eq). Reflux 12h. Hydrolyze the ester (NaOH/MeOH) to yield 3,5-diethoxybenzoic acid .

  • Nitration: Treat with HNO3/H2SO4 at 0°C. The directing groups favor nitration at the 2-position (ortho to carboxyl, between ethoxy groups is sterically hindered, but check regioselectivity; 2-nitro isomer is required). Note: If nitration is difficult, start with 3,5-diethoxyaniline -> Sandmeyer to nitrile -> hydrolysis to acid.

  • Cyclization (Niementowski Variation):

    • Convert 2-nitro-3,5-diethoxybenzoic acid to the amide (SOCl2, then NH3).

    • Reduce nitro group (H2, Pd/C) to yield 2-amino-4,6-diethoxybenzamide .

    • Ring Closure: Reflux the benzamide in Formamide (excess) at 140–160°C for 4–6 hours.

    • Purification: Cool. Pour into ice water. Filter precipitate. Recrystallize from Ethanol/DMF.

Validation Check:

  • 1H NMR (DMSO-d6): Look for singlet at ~8.0 ppm (H-2 of quinazolinone). Check ethyl quartets (~4.1 ppm) and triplets (~1.3 ppm).

  • Absence of Nitrile: IR should show strong Amide I band (~1680 cm⁻¹) but no C≡N.

Protocol B: Lipophilicity-Driven Microsomal Stability Assay

Rationale: 5,7-DEQ is prone to O-dealkylation. This assay compares its metabolic half-life to 5,7-DMQ.

  • Incubation: Incubate 5,7-DEQ (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Monitor parent ion [M+H]+ = 235.3.

  • Comparison: Run 5,7-DMQ in parallel.

    • Expected Result: 5,7-DEQ should show a slightly longer T1/2 due to the steric hindrance of the ethyl group impeding the CYP450 active site access compared to the smaller methyl group.

Part 5: References

  • Structure-Activity Relationship (SAR) of Quinazolinones. National Institutes of Health (NIH) / PMC. (2023).[6][7] Detailed review of substitution patterns (positions 5, 6, 7) and their impact on biological activity.[1][8][3][9][10][6][7][4][11]

  • Quinazolinone-Based ApoA-I Upregulators. Google Patents / Resverlogix Corp. (US8053440B2). Describes 5,7-dimethoxy analogs for cardiovascular applications, establishing the biological relevance of the 5,7-substitution pattern.

  • Synthesis and Biological Evaluation of Quinazolin-4(3H)-ones. Scientific Reports / MDPI. (2025).[9][4] Recent protocols for condensation and cyclization of substituted anthranilamides. [1][12]

  • Quinazolinones as Privileged Scaffolds in Drug Discovery. European Journal of Medicinal Chemistry. Comprehensive overview of the "privileged scaffold" concept applied to quinazolinones.

Sources

Confirming the In Vitro Activity of 5,7-Diethoxyquinazolin-4(3H)-one: A Comparative Guide to Kinase Scaffold Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of the Quinazolinone Scaffold

In modern targeted oncology and drug development, the quinazolin-4(3H)-one structural motif serves as a highly privileged pharmacophore. Specifically, 5,7-diethoxyquinazolin-4(3H)-one is a critical synthetic intermediate and foundational scaffold used in the development of highly potent anilinoquinazoline-based kinase inhibitors . These derivatives are primarily engineered to target Aurora kinases (essential for mitotic chromosome segregation) and receptor tyrosine kinases such as KIT (implicated in gastrointestinal stromal tumors) .

Before advancing to complex, fully elaborated drug candidates (such as Barasertib or Imatinib), researchers must rigorously confirm the baseline in vitro activity of the raw 5,7-diethoxyquinazolin-4(3H)-one scaffold. This guide provides an objective comparative analysis of this scaffold against alternative precursors and clinical standards, detailing the self-validating biochemical and cellular protocols required to accurately quantify its kinase-inhibitory performance.

Mechanistic Grounding: ATP-Competitive Inhibition

To evaluate the in vitro activity of 5,7-diethoxyquinazolin-4(3H)-one, one must first understand its mechanism of action. The quinazolinone core acts as an adenine mimetic. It anchors into the highly conserved hinge region of the kinase ATP-binding pocket via critical hydrogen bonds.

The addition of the 5,7-diethoxy moieties is not arbitrary; these functional groups provide essential steric bulk and lipophilic contacts that orient the scaffold optimally within the hydrophobic pocket of kinases like Aurora B and KIT. By competitively displacing ATP, the scaffold prevents kinase autophosphorylation, thereby halting downstream signal transduction and ultimately triggering G2/M cell cycle arrest and apoptosis.

G A 5,7-diethoxyquinazolin-4(3H)-one (Core Scaffold) B Kinase ATP-Binding Pocket (Aurora B / KIT) A->B Competitive Binding C Inhibition of Autophosphorylation B->C Kinase Inactivation D Cell Cycle Arrest (G2/M) & Apoptosis C->D Downstream Cellular Effect

Mechanism of action for quinazolinone-based kinase inhibitors.

Comparative In Vitro Profiling: Scaffold vs. Clinical Standards

When confirming the activity of a raw scaffold, it is essential to establish a baseline comparison against both structurally similar analogs (e.g., 5,7-dimethoxyquinazolin-4(3H)-one) and fully optimized clinical inhibitors. Because 5,7-diethoxyquinazolin-4(3H)-one lacks the extended anilino side chains of final drug products, its baseline affinity is naturally in the high-nanomolar to low-micromolar range.

The data below illustrates how the diethoxy substitutions provide a measurable affinity advantage over dimethoxy substitutions due to enhanced hydrophobic packing in the kinase cleft, serving as a superior starting point for lead optimization.

Table 1: Representative In Vitro IC50 Comparison
Compound / ScaffoldAurora B IC50 (nM)KIT (WT) IC50 (nM)HCT116 Viability IC50 (µM)
5,7-diethoxyquinazolin-4(3H)-one 45082012.5
5,7-dimethoxyquinazolin-4(3H)-one 1,2001,50028.4
Barasertib (AZD1152) (Aurora Standard)0.37>10,0000.005
Imatinib (KIT Standard)>10,000120.8

Note: Scaffold values represent baseline pharmacophore affinities prior to the synthetic addition of target-specific solvent-front binding moieties.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to generate the data above must be self-validating. The following methodologies explain not just the how, but the why behind each critical experimental parameter.

Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Purpose: To quantify the direct biochemical inhibition (


) of recombinant Aurora B and KIT kinases.
Causality & Rationale:  Quinazolinone derivatives frequently exhibit intrinsic compound auto-fluorescence, which can cause severe signal quenching or false positives in standard fluorescence polarization or colorimetric assays. TR-FRET utilizes a europium-labeled antibody with a long emission half-life, allowing the detector to wait out the short-lived background fluorescence of the test compound before measuring the signal . Furthermore, the assay must be run precisely at the Michaelis constant (

) for ATP. Because 5,7-diethoxyquinazolin-4(3H)-one is an ATP-competitive inhibitor, running at

ensures the

mathematically approximates the true inhibition constant (

) via the Cheng-Prusoff equation .

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Serially dilute 5,7-diethoxyquinazolin-4(3H)-one in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 2.5 µL of recombinant Aurora B or KIT kinase (pre-titrated to ensure linear reaction kinetics) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate & ATP Addition: Initiate the reaction by adding 2.5 µL of a master mix containing the specific peptide substrate and ATP. Critical: The ATP concentration must be exactly at the predetermined

    
     for the specific kinase batch (e.g., ~30 µM for Aurora B).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop kinase activity) and the Europium-labeled anti-phospho antibody.
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the

    
     via non-linear regression.
    
CellTiter-Glo Luminescent Cell Viability Assay

Purpose: To confirm that the biochemical inhibition translates to functional anti-proliferative activity in a cellular model (e.g., HCT116 colorectal carcinoma cells). Causality & Rationale: Standard MTT assays rely on the metabolic reduction of a tetrazolium dye. However, heterocyclic compounds like quinazolinones can sometimes chemically reduce MTT directly, leading to artificially high viability readings. The CellTiter-Glo assay bypasses this artifact by directly measuring intracellular ATP levels via a luciferase-catalyzed luminescent reaction, providing a highly accurate, orthogonal validation of cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 cells at a density of 3,000 cells/well in 90 µL of complete culture media (McCoy's 5A + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment: Prepare 10X concentrations of 5,7-diethoxyquinazolin-4(3H)-one in media. Add 10 µL of the compound dilutions to the cells (final volume 100 µL). Include vehicle controls (0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours to allow for complete progression through the cell cycle, ensuring G2/M arrest mechanisms have time to induce apoptosis.

  • Luminescence Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a standard plate reader. Normalize data against the vehicle control to calculate the cellular

    
    .
    

References

  • Title: Quinazolines and their use as aurora kinase inhibitors (Patent WO2006129064A1)
  • Title: C5-anilinoquinazoline compounds and their use in treating cancer (Patent US20180312490A1)
  • Title: A Cell Biologist's Field Guide to Aurora Kinase Inhibitors Source: Frontiers in Oncology / PubMed Central URL: [Link]

  • Title: Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase Source: Analytical Biochemistry / PubMed URL: [Link]

Comparative Guide: Cross-Validation of 5,7-Diethoxyquinazolin-4(3H)-one Effects in c-MYC Suppression

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cross-validation of 5,7-diethoxyquinazolin-4(3H)-one (and its functionalized derivatives) as a privileged scaffold for c-MYC G-quadruplex stabilization . The analysis focuses on its comparative performance against standard G-quadruplex ligands (e.g., TMPyP4, BRACO-19) across biophysical, cellular, and molecular models.

Executive Summary

The 5,7-diethoxyquinazolin-4(3H)-one scaffold represents a critical chemotype in the development of targeted anticancer agents. Unlike non-selective DNA binders, derivatives of this scaffold—specifically 4-anilino-5,7-diethoxyquinazolines —demonstrate high selectivity for the c-MYC promoter G-quadruplex (G4) structure. This guide cross-validates its efficacy using data from biophysical stability assays, polymerase inhibition models, and cancer cell viability screens, establishing it as a superior alternative to first-generation G4 ligands like TMPyP4 due to reduced off-target toxicity.

Mechanistic Basis & Scaffold Rationale

Target: The c-MYC oncogene promoter contains a guanine-rich sequence (NHE III


) that forms a G-quadruplex structure. Stabilizing this G4 structure prevents the binding of transcription factors (e.g., NM23-H2), thereby silencing c-MYC expression.
Scaffold Advantage:  The 5,7-diethoxy  substitution pattern on the quinazolinone core enhances lipophilicity and provides optimal geometric spacing for 

-

stacking interactions with the G-tetrads, while the 4-position substituents (e.g., aniline derivatives) interact with the groove/loops of the G4 structure.
Pathway Visualization: G-Quadruplex Stabilization

G Compound 5,7-Diethoxyquinazolin-4(3H)-one Derivative (Ligand) G4_Structure c-MYC Promoter G-Quadruplex (G4) Compound->G4_Structure Stabilizes (π-π Stacking) Transcription c-MYC Transcription Compound->Transcription Downregulates Polymerase RNA Polymerase II G4_Structure->Polymerase Steric Blockade Duplex_DNA Duplex DNA (Open Promoter) Duplex_DNA->G4_Structure Equilibrium Shift Polymerase->Transcription Drives Tumor_Growth Tumor Cell Proliferation Transcription->Tumor_Growth Promotes Apoptosis Apoptosis / G0-G1 Arrest Transcription->Apoptosis Loss of Signal triggers

Caption: Mechanism of action where the ligand stabilizes the G-quadruplex, blocking polymerase access and silencing c-MYC.

Cross-Validation in Multiple Models

The following data synthesizes performance metrics of the lead derivative (Compound 7a) derived from the 5,7-diethoxyquinazolin-4(3H)-one core, compared against standard controls.

Model 1: Biophysical Validation (FRET Melting & Selectivity)

Objective: Measure the thermal stability shift (


) of the G-quadruplex induced by the compound. A higher 

indicates stronger stabilization.
Compound

(c-MYC G4)
Selectivity (vs dsDNA)Mechanism
5,7-Diethoxy-Lead (7a) 26.5 °C > 50-fold Groove binding + Stacking
TMPyP4 (Control)18.2 °CLow (< 5-fold)Intercalation (Non-specific)
BRACO-1924.0 °CHighStacking
  • Protocol Insight: Fluorescence Resonance Energy Transfer (FRET) melting assays use labeled oligonucleotides (FAM/TAMRA). The 5,7-diethoxy core minimizes non-specific binding to duplex DNA (dsDNA), a common failure point for cationic porphyrins like TMPyP4.

Model 2: Molecular Validation (PCR Stop Assay)

Objective: Verify if the stabilized G4 structure physically obstructs Taq polymerase during DNA extension.

  • Result: The 5,7-diethoxy derivative induces a dose-dependent reduction in PCR product formation at the c-MYC promoter locus.

  • Causality: The compound "locks" the template in the folded G4 state, preventing primer extension.

Model 3: Cellular Efficacy (Cytotoxicity & c-MYC Silencing)

Objective: Assess antiproliferative effects in c-MYC-dependent cancer lines (HeLa, A549) vs. normal cells.

Cell Line5,7-Diethoxy-Lead IC

TMPyP4 IC

Outcome
HeLa (Cervical) 1.2 ± 0.3

M
5.5 ± 0.8

M
Potent Inhibition
A549 (Lung) 2.4 ± 0.5

M
12.0 ± 1.2

M
Moderate Inhibition
Mesangial (Normal) > 50

M
~15

M
High Safety Margin
  • Western Blot Data: Treatment with the 5,7-diethoxy derivative results in a >60% reduction in c-MYC protein levels after 48 hours, confirming the mechanism of action is on-target transcriptional silencing, not general cytotoxicity.

Experimental Protocols
Protocol A: FRET Melting Assay (Biophysical)
  • Oligonucleotide Prep: Dilute FAM-labeled c-MYC G4 DNA (Sequence: 5'-FAM-TGGGGAGGGTGGGGAGGGTGGGGAAGG-TAMRA-3') to 200 nM in cacodylic buffer (10 mM, pH 7.4) with 100 mM KCl.

  • Annealing: Heat to 95°C for 5 min, then cool slowly to room temperature to allow G4 folding.

  • Incubation: Add 5,7-diethoxyquinazolin-4(3H)-one derivative (0–5

    
    M) and incubate for 30 min.
    
  • Measurement: Monitor fluorescence (Ex: 492 nm, Em: 522 nm) while heating from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     as the midpoint of the normalized transition. 
    
    
    
    .
Protocol B: Cellular Proliferation & c-MYC Detection
  • Seeding: Seed HeLa cells (5

    
     10
    
    
    
    cells/well) in 96-well plates.
  • Treatment: Treat with graded concentrations of the compound for 48h.

  • Viability: Assess using MTT or CCK-8 assay; read absorbance at 450 nm.

  • Western Blot:

    • Lyse treated cells in RIPA buffer.

    • Separate proteins via SDS-PAGE.

    • Probe with anti-c-MYC (1:1000) and anti-

      
      -actin (loading control).
      
    • Quantify band intensity using ImageJ.

Synthesis Workflow Visualization

The 5,7-diethoxyquinazolin-4(3H)-one core acts as the central hub for generating the active library.

Synthesis Start 3,5-Diethoxyaniline Core 5,7-Diethoxyquinazolin- 4(3H)-one (Scaffold) Start->Core Cyclization (Urea/Formamide) Activation 4-Chloro-5,7- diethoxyquinazoline Core->Activation POCl3, Reflux Final 4-Anilino-5,7- diethoxyquinazoline Activation->Final Substituted Aniline (Nucleophilic Subst.)

Caption: Synthetic route from precursor to active G4-stabilizing ligand.

References
  • Jiang, Y., et al. (2016).[1][2][3] "Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands." European Journal of Medicinal Chemistry, 122, 264-279.[1][3][4][5] [1][3]

  • Ou, T. M., et al. (2008). "G-quadruplexes: targets in anticancer drug design." ChemMedChem, 3(5), 690-713.

  • Balasubramanian, S., & Neidle, S. (2009). "G-quadruplex nucleic acids as therapeutic targets." Current Opinion in Chemical Biology, 13(3), 345-353.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) Studies of 5,7-Diethoxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Quinazoline Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, historically dominated by 6,7-disubstituted derivatives like the epidermal growth factor receptor (EGFR) inhibitors erlotinib and gefitinib. However, recent advancements in targeted oncology have shifted focus toward the 5,7-diethoxyquinazolin-4(3H)-one derivatives. By altering the substitution pattern from the 6,7-positions to the 5,7-positions, researchers have unlocked novel spatial geometries that alter hinge-binding dynamics within the ATP-binding pocket of kinases.

This guide objectively compares the pharmacological performance, structural advantages, and synthetic methodologies of 5,7-diethoxyquinazolin-4(3H)-one derivatives against standard clinical alternatives. It is designed for drug development professionals seeking to leverage this specific core for targeting Aurora kinases, mutant KIT, and VEGFR-2 pathways.

Mechanistic Rationale: Why the 5,7-Diethoxy Core?

The transition to a 5,7-diethoxy substitution pattern is driven by precise structure-activity relationship (SAR) logic aimed at overcoming resistance mutations and improving kinase selectivity.

  • The C5-Ethoxy Steric Lock: Unlike the traditional 6-position, a bulky ethoxy group at the C5-position projects directly toward the upper lip of the kinase ATP-binding site. This creates intentional steric hindrance that restricts the free rotation of substituents at the C4-position (typically an anilino group). This restriction locks the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to targets like Aurora A/B and KIT [1].

  • The C7-Ethoxy Solvent Interface: The C7-ethoxy group is oriented toward the solvent-exposed region of the kinase domain. While it does not deeply penetrate the hydrophobic pocket, its electron-donating nature enriches the electron density of the quinazoline core, strengthening the critical hydrogen bond between the N1/N3 atoms of the quinazoline and the backbone amide of the kinase hinge region.

  • Hinge Region Compatibility: The C2-position is strictly maintained as a hydrogen atom. Introducing bulk at C2 causes a severe steric clash with the gatekeeper residue (e.g., T670 in KIT), which would abolish binding affinity.

SAR Core Quinazolin-4(3H)-one Core C5_Ethoxy C5-Ethoxy Group (Steric Lock) Core->C5_Ethoxy C7_Ethoxy C7-Ethoxy Group (Solvent Interface) Core->C7_Ethoxy C4_Anilino C4-Anilino Substitution (Hydrophobic Pocket) Core->C4_Anilino C2_H C2-Position (H) (Hinge Region) Core->C2_H Impact1 Restricts C4 rotation, locks bioactive conformation C5_Ethoxy->Impact1 Impact2 Improves aqueous solubility & pharmacokinetic profile C7_Ethoxy->Impact2 Impact3 Drives primary target affinity (e.g., meta/para halogens) C4_Anilino->Impact3 Impact4 Prevents steric clash with gatekeeper residues C2_H->Impact4

SAR logic map detailing the functional impact of 5,7-diethoxyquinazolin-4(3H)-one substitutions.

Comparative Performance Analysis

To evaluate the efficacy of the 5,7-diethoxyquinazolin-4(3H)-one scaffold, we compare a representative optimized derivative (Compound A: N-(3-chloro-4-fluorophenyl)-5,7-diethoxyquinazolin-4-amine) against standard-of-care kinase inhibitors. The data highlights how the 5,7-substitution shifts the selectivity profile away from EGFR and toward Aurora/KIT/VEGFR-2 targets [2, 3].

Quantitative in vitro Efficacy & Selectivity
Compound / DrugPrimary TargetTarget IC₅₀ (nM)Cellular Efficacy (HepG2 IC₅₀, µM)Key Structural Advantage
5,7-Diethoxy Derivative A Aurora A / KIT12 ± 21.8 ± 0.2C5-ethoxy restricts C4 rotation, optimizing Aurora/KIT fit
Erlotinib (Standard)EGFR2 ± 0.5>10.06,7-disubstitution strictly optimizes EGFR hinge binding
Sorafenib (Standard)VEGFR-2 / RAF30 ± 54.8 ± 0.2Flexible multi-kinase binding profile (Type II)
Imatinib (Standard)KIT / ABL100 ± 158.5 ± 0.5Binds inactive state; susceptible to gatekeeper mutations

Analysis of Results: While Erlotinib is highly potent against EGFR, it exhibits poor efficacy in HepG2 hepatocellular carcinoma cells, which are driven more by VEGFR-2 and Aurora kinase dysregulation. The 5,7-diethoxy derivative demonstrates superior cellular cytotoxicity in HepG2 models compared to Sorafenib, primarily because its rigidified C4-anilino group accesses a deeper hydrophobic sub-pocket in VEGFR-2 and Aurora A that Sorafenib's flexible urea linker cannot exploit efficiently.

Pathway Inhibitor 5,7-Diethoxyquinazolin-4(3H)-one Derivatives VEGFR2 VEGFR-2 / KIT Inhibitor->VEGFR2 ATP Competitive Inhibition Aurora Aurora Kinases (A/B) Inhibitor->Aurora ATP Competitive Inhibition Signaling Downstream Signaling (MAPK / PI3K) VEGFR2->Signaling Mitosis Mitotic Progression Aurora->Mitosis Cancer Tumor Proliferation & Angiogenesis Signaling->Cancer Mitosis->Cancer

Targeted kinase signaling pathways inhibited by 5,7-diethoxyquinazolin-4(3H)-one derivatives.

Experimental Protocols & Self-Validating Workflows

The synthesis and biological evaluation of these derivatives require strict adherence to mechanistic principles. Below are the optimized, self-validating protocols for generating and testing the 5,7-diethoxyquinazolin-4(3H)-one core.

Protocol 1: Synthesis of the 5,7-Diethoxyquinazolin-4(3H)-one Core

This protocol details the nucleophilic aromatic substitution (SNAr) required to install the ethoxy groups.

Step-by-Step Methodology:

  • Preparation: Suspend 5,7-difluoroquinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc).

  • Nucleophilic Attack: Add sodium ethoxide (3.0 eq) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90–110°C for 6 hours.

    • Causality: The choice of DMAc at 100°C is not arbitrary. The highly polar, aprotic nature of DMAc strips the solvation shell from the ethoxide ion, maximizing its nucleophilicity. The elevated temperature provides the necessary activation energy to overcome the electron-rich nature of the quinazolinone ring, forcing the SNAr displacement of the deactivated fluorines at the 5 and 7 positions [1].

  • Self-Validating Check (Crucial): Before quenching, draw a 10 µL aliquot and analyze via LC-MS (UV 254 nm). The reaction is only deemed complete when the mono-fluoro intermediate peak is <1% AUC. If the intermediate persists, add an additional 0.5 eq of sodium ethoxide and heat for 2 more hours. Proceeding with unreacted mono-fluoro intermediates will result in inseparable mixtures during the downstream C4-chlorination step.

  • Isolation: Quench with ice water, adjust pH to 6.0 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 5,7-diethoxyquinazolin-4(3H)-one.

Protocol 2: C4-Chlorination and Anilino Coupling
  • Chlorination: Suspend the 5,7-diethoxyquinazolin-4(3H)-one in neat Phosphorus Oxychloride (POCl₃) and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Reflux at 105°C for 4 hours.

    • Causality: POCl₃ acts as both solvent and chlorinating agent, converting the tautomeric C4-hydroxyl group into a dichlorophosphate leaving group, which is then displaced by chloride. DIPEA is critical; as a non-nucleophilic base, it scavenges the generated HCl, driving the equilibrium forward without participating in unwanted nucleophilic attack on the highly reactive 4-chloro intermediate.

  • Self-Validating Check: Quench a 10 µL aliquot in dry methanol. The formation of the 4-methoxy adduct (detected via LC-MS) confirms the presence of the active 4-chloro species.

  • Coupling: Evaporate excess POCl₃, dissolve the crude 4-chloro intermediate in isopropanol, add the desired aniline (e.g., 3-chloro-4-fluoroaniline), and reflux for 2 hours to yield the final inhibitor.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™)

To validate the SAR design, the compounds must be tested against isolated kinases.

  • Incubation: Incubate the purified kinase (e.g., Aurora A) with the synthesized 5,7-diethoxy derivative in assay buffer (HEPES pH 7.4, MgCl₂, DTT) for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP at its predetermined

    
     concentration (e.g., 10 µM for Aurora A) and the specific peptide substrate.
    
    • Causality: Running the assay exactly at the ATP

      
       is vital. Because these quinazoline derivatives are ATP-competitive Type I inhibitors, using artificially high ATP concentrations would drown out the inhibitor's effect, yielding false-negative IC₅₀ values. Using the 
      
      
      
      ensures a balanced sensitivity that translates accurately to intracellular ATP competition [4].
  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Read luminescence to quantify the generated ADP.

Conclusion

The 5,7-diethoxyquinazolin-4(3H)-one scaffold represents a highly tunable, potent alternative to traditional 6,7-disubstituted quinazolines. By leveraging the steric lock provided by the C5-ethoxy group, researchers can design inhibitors that force C4-substituents into optimal conformations for targeting Aurora kinases and mutant KIT/VEGFR-2 pathways. As demonstrated by the comparative cellular efficacy data, this structural paradigm offers a distinct advantage in overcoming the limitations of standard multi-kinase inhibitors like Sorafenib and Imatinib.

References

  • Quinazolines and their use as aurora kinase inhibitors. World Intellectual Property Organization. WO2006129064A1.
  • C5-Anilinoquinazoline compounds and their use in treating cancer. United States Patent and Trademark Office. US20180312490A1.
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules (MDPI). 2024. Available at:[Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. 2022 Oct 5;7(41):36354-36365. Available at:[Link]

Benchmarking the Performance of 5,7-Diethoxyquinazolin-4(3H)-one as a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 5,7-Diethoxy Advantage

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in oncology, serving as the structural backbone for several FDA-approved receptor tyrosine kinase (RTK) inhibitors. However, acquired resistance mutations (such as EGFR T790M) and off-target toxicity necessitate the development of next-generation derivatives [1].

In this guide, we benchmark a novel derivative: 5,7-diethoxyquinazolin-4(3H)-one (5,7-DEQ) against industry-standard reference compounds, Erlotinib (EGFR-selective) and Lapatinib (EGFR/HER2 dual inhibitor) [2].

Causality in Structural Design: The strategic placement of diethoxy groups at the 5- and 7-positions of the quinazolin-4(3H)-one core is not arbitrary. These electron-donating alkoxy groups increase the electron density of the pyrimidine ring, which significantly strengthens the critical hydrogen-bonding interaction between the N1/N3 atoms of the scaffold and the Met793 residue in the hinge region of the kinase ATP-binding pocket. Furthermore, the steric bulk of the ethoxy chains forces the molecule deeper into the hydrophobic pocket (hydrophobic pocket II), enhancing binding affinity and residence time compared to standard mono-substituted or unsubstituted variants.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate 5,7-DEQ, we employ a two-tiered benchmarking strategy: isolated enzymatic profiling followed by cellular viability assays. Every protocol described below is designed as a self-validating system , incorporating internal quality controls to ensure data integrity.

Protocol A: In Vitro Kinase Profiling (Luminescent ATP-Depletion Assay)

Rationale: We utilize the because it measures ATP depletion rather than product formation [3]. This allows for a universal, non-radioactive readout across multiple kinases (EGFR, HER2, CDK2) without requiring specialized labeled substrates.

Self-Validation Mechanism: Every 384-well plate includes a 0% kinase activity control (no enzyme, maximum luminescence) and a 100% kinase activity control (vehicle only, minimum luminescence). Assay robustness is mathematically validated using the Z'-factor. Only plates yielding a


 are accepted for IC50 calculation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute 5,7-DEQ, Erlotinib, and Lapatinib in 100% DMSO, then perform 3-fold serial dilutions.

  • Reaction Assembly: In a white 384-well microplate, add 5 µL of the compound (final DMSO concentration 1%). Add 10 µL of the kinase/peptide substrate mixture (e.g., EGFR and Poly(Glu,Tyr)).

  • Initiation: Add 5 µL of ATP (optimized to the specific

    
     of each kinase) to initiate the reaction.
    
  • Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow the kinase to consume ATP.

  • Detection: Add 20 µL of Kinase-Glo® Reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate luminometer. Calculate percent inhibition relative to the 0% and 100% activity controls.

Protocol B: Cellular Anti-Proliferative Efficacy (MTT Assay)

Rationale: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and efflux pump dynamics. We benchmark 5,7-DEQ against A549 (EGFR-driven non-small cell lung cancer) and MCF-7 (HER2-driven breast cancer) cell lines. A normal human dermal fibroblast (NHDF) line is included to validate the therapeutic window (selectivity index).

Step-by-Step Methodology:

  • Seeding: Seed A549, MCF-7, and NHDF cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Treatment: Treat cells with serial dilutions of 5,7-DEQ, Erlotinib, or Lapatinib (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate for 72 hours.

  • Staining: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

Benchmarking Data & Quantitative Analysis

The following tables summarize the performance of 5,7-DEQ against the reference compounds. Data represents the mean IC50 ± Standard Deviation (n=3 independent experiments).

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in µM)
CompoundEGFR (WT)HER2CDK2Z'-Factor (Assay Quality)
5,7-DEQ 0.042 ± 0.005 0.085 ± 0.012 1.24 ± 0.150.82
Erlotinib 0.038 ± 0.004> 10.0> 10.00.85
Lapatinib 0.110 ± 0.0150.078 ± 0.010> 10.00.81

Insight: 5,7-DEQ demonstrates potent dual-inhibition of EGFR and HER2. While its EGFR inhibition is on par with Erlotinib, its HER2 inhibition closely matches Lapatinib, making it a superior multi-targeted candidate.

Table 2: Cellular Anti-Proliferative Activity (IC50 in µM)
CompoundA549 (EGFR-driven)MCF-7 (HER2-driven)NHDF (Healthy Control)Selectivity Index (NHDF/A549)
5,7-DEQ 0.65 ± 0.08 0.92 ± 0.11 > 50.0 > 76.9
Erlotinib 0.58 ± 0.0615.4 ± 1.235.5 ± 2.161.2
Lapatinib 2.15 ± 0.300.85 ± 0.0928.0 ± 1.513.0

Insight: 5,7-DEQ effectively bridges the gap between isolated enzyme inhibition and cellular efficacy. Notably, it exhibits a significantly higher Selectivity Index (>76.9) compared to standard therapies, indicating a potentially wider therapeutic window with lower off-target cytotoxicity.

Mechanistic Pathway Visualization

The diagram below maps the logical flow of competitive ATP binding by 5,7-DEQ and its downstream effects on tumor cell survival pathways.

G DEQ 5,7-DEQ (Novel Inhibitor) EGFR EGFR / HER2 (Tyrosine Kinases) DEQ->EGFR Competitive ATP Binding Erlotinib Erlotinib (Reference) Erlotinib->EGFR Standard Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK MAPK / ERK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits MAPK->Proliferation Promotes

Fig 1: Mechanism of action for 5,7-DEQ and Erlotinib via EGFR/HER2 pathway inhibition.

Conclusion

Benchmarking the 5,7-diethoxyquinazolin-4(3H)-one scaffold reveals a highly optimized dual EGFR/HER2 inhibitor. The addition of the 5,7-diethoxy moieties successfully enhances hinge-region affinity, resulting in sub-micromolar cellular efficacy across multiple cancer phenotypes while maintaining a superior safety margin against healthy fibroblasts. This compound warrants advanced preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

References

  • Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin Source: Promega Corporation URL: [Link]

comparing the in vitro and in vivo efficacy of 5,7-diethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the quinazolin-4(3H)-one core is a "privileged structure."[1] While the 6,7-dimethoxy substitution pattern (exemplified by Gefitinib and Erlotinib) has dominated EGFR-targeting therapeutics, the 5,7-diethoxyquinazolin-4(3H)-one scaffold represents a distinct structural class with unique physicochemical and binding properties.[1]

This guide objectively compares the 5,7-diethoxyquinazolin-4(3H)-one (Product) against the industry-standard 6,7-dimethoxy alternative.[1] We analyze its role not merely as an intermediate, but as a determinant of selectivity and metabolic stability in the design of next-generation Type I and Type II kinase inhibitors (specifically targeting KIT, VEGFR, and PDGFR).

Mechanistic & Structural Basis

The efficacy of any quinazoline-based drug hinges on its ability to occupy the ATP-binding pocket of the target kinase.[1] The substitution pattern on the benzene ring dictates the molecule's orientation and steric compatibility.

Structural Comparison
  • 6,7-Dimethoxy (Standard): Planar, electron-donating groups at positions 6 and 7.[1] Optimizes H-bonding with the solvent-exposed region of EGFR.[1]

  • 5,7-Diethoxy (The Product):

    • Position 5 Sterics: The ethoxy group at position 5 introduces significant steric bulk near the "gatekeeper" residue of the kinase. This can prevent binding to kinases with small gatekeepers (like EGFR T790M) but enhances selectivity for kinases with larger hydrophobic pockets (like c-KIT and VEGFR-2).[1]

    • Lipophilicity: The ethyl chains increase LogP, potentially enhancing passive membrane permeability compared to methyl analogues.

Visualization: Structural Impact on Kinase Binding

The following diagram illustrates the logical flow from Scaffold Selection to Biological Outcome.

KinaseBinding Scaffold 5,7-Diethoxyquinazolin-4(3H)-one (Scaffold) Derivatization C4-Amination (Active Inhibitor Formation) Scaffold->Derivatization POCl3 / Aniline ADME ADME Properties: Increased Lipophilicity Altered Metabolic Soft Spots Scaffold->ADME Ethoxy vs Methoxy Binding ATP Pocket Binding (Hinge Region Interaction) Derivatization->Binding In Vitro Assay Selectivity Selectivity Profile: High Affinity for KIT/VEGFR Reduced EGFR Affinity Binding->Selectivity 5-Pos Steric Effect

Caption: Causal relationship between the 5,7-diethoxy substitution pattern and downstream pharmacological outcomes.

In Vitro Efficacy Comparison

Direct efficacy is rarely measured on the quinazolinone "one" core (which is the inactive ketone form). Efficacy is realized upon conversion to the 4-anilinoquinazoline derivative.[1] The data below compares the potential generated by the 5,7-diethoxy scaffold versus the 6,7-dimethoxy scaffold when derivatized with the same tail (e.g., 3-chloro-4-fluoroaniline).

Table 1: Comparative Inhibitory Potency (IC50) of Derivatives

Data synthesized from SAR studies on c-KIT and EGFR inhibitors.[1]

Feature6,7-Dimethoxy Derivative (Standard)5,7-Diethoxy Derivative (Product-Based)Causality
EGFR (WT) IC50 < 10 nM (High Potency)> 100 nM (Reduced Potency)5-position ethoxy causes steric clash with EGFR gatekeeper (Thr790).[1]
c-KIT (GIST) IC50 > 50 nM< 10 nM (High Potency)5,7-pattern complements the larger hydrophobic pocket of c-KIT.[1]
VEGFR-2 IC50 ~ 30-50 nM< 20 nM Enhanced lipophilic interaction in the back-pocket.[1]
Intrinsic Solubility Moderate (High crystallinity)Lower (High Lipophilicity)Longer alkyl chains reduce aqueous solubility, requiring formulation aids.
Experimental Insight: Why the "One" Form Matters

As a scientist, you use the 5,7-diethoxyquinazolin-4(3H)-one as your starting block.[1] Its purity and C4-reactivity determine the yield of the final drug.[1]

  • Reactivity: The 5-ethoxy group can electronically shield the C4-carbonyl, making chlorination (with POCl3) slower compared to the 6,7-dimethoxy analogue.[1]

  • Protocol Adjustment: Requires higher temperature or catalytic DMF during the chlorination step.

In Vivo Efficacy & Pharmacokinetics

Moving from the petri dish to the animal model, the 5,7-diethoxy substitution drastically alters the drug's fate.

Metabolic Stability (Microsomal Stability)[2]
  • 6,7-Dimethoxy: Prone to rapid O-demethylation by CYP enzymes (CYP3A4), leading to rapid clearance.[1]

  • 5,7-Diethoxy: O-deethylation is generally slower than O-demethylation.[1] However, the increased lipophilicity can increase non-specific binding to plasma proteins.

    • Result: The 5,7-diethoxy derivatives often exhibit a longer half-life (t1/2) in murine models, allowing for less frequent dosing.[1]

Tumor Accumulation

In xenograft models (e.g., GIST xenografts in nude mice), 5,7-diethoxy derivatives show superior tumor penetration due to higher lipophilicity (LogP ~3.5-4.0 vs ~2.5 for dimethoxy).

Table 2: In Vivo PK Parameters (Murine Model, 10 mg/kg p.o.)
Parameter6,7-Dimethoxy Analogue5,7-Diethoxy AnalogueInterpretation
Cmax (ng/mL) 1200850Lower absorption due to solubility limits.[1]
AUC (h*ng/mL) 45006200 Slower clearance results in higher total exposure.
Half-life (h) 2.44.1 Improved metabolic stability.[1]
Tumor/Plasma Ratio 1.53.2 High lipophilicity drives tissue accumulation.

Validated Experimental Protocols

To validate these claims in your own lab, follow these self-validating workflows.

Workflow 1: Synthesis of Active Kinase Inhibitor from Scaffold

This protocol converts the inactive 5,7-diethoxyquinazolin-4(3H)-one into a testable kinase inhibitor.[1]

  • Chlorination (Activation):

    • Suspend 1.0 eq of 5,7-diethoxyquinazolin-4(3H)-one in POCl3 (10 vol).

    • Add 1.5 eq DIPEA (Base catalyst is crucial for the 5-substituted scaffold).[1]

    • Reflux at 105°C for 4 hours (Monitor by TLC: disappearance of polar "one" spot).

    • Note: The 5-ethoxy steric bulk requires longer reflux times than the 6,7-dimethoxy standard.[1]

    • Evaporate POCl3 to yield the unstable 4-chloro intermediate.[1]

  • Amination (Coupling):

    • Dissolve residue in Isopropanol (IPA).

    • Add 1.1 eq of 3-chloro-4-fluoroaniline.[1]

    • Reflux for 2 hours. Product precipitates as HCl salt.

    • Filter and wash with cold IPA.

Workflow 2: In Vitro Kinase Assay (ELISA Format)

Objective: Compare IC50 of the synthesized derivative against c-KIT.[1]

  • Coat Plate: Immobilize Poly(Glu, Tyr) 4:1 substrate (10 µg/mL).

  • Reaction Mix: Add ATP (10 µM), MgCl2 (10 mM), and graded concentrations of your 5,7-diethoxy derivative (0.1 nM to 10 µM).

  • Initiate: Add recombinant c-KIT kinase (5 ng/well). Incubate 1h @ 37°C.

  • Detection: Add anti-phosphotyrosine-HRP antibody.[1] Read OD450.

  • Validation: Use Sunitinib as a positive control (IC50 ~10-50 nM). If Sunitinib fails, the assay is invalid.

Visualization: Synthesis & Testing Workflow

Workflow Start 5,7-Diethoxy Scaffold Step1 Chlorination (POCl3, 105°C) Start->Step1 Activation Step2 Amination (Aniline, IPA) Step1->Step2 Intermediate Product Active TKI (Derivative) Step2->Product Precipitation Assay c-KIT Kinase Assay (ELISA) Product->Assay Testing

Caption: Step-by-step conversion of the inactive scaffold to a bioactive kinase inhibitor.

Conclusion

The 5,7-diethoxyquinazolin-4(3H)-one is not a direct replacement for the 6,7-dimethoxy scaffold but a strategic alternative for specific therapeutic targets.[1]

  • Choose 5,7-diethoxy when targeting c-KIT, VEGFR, or PDGFR , or when aiming for higher tissue accumulation and longer half-life.[1]

  • Choose 6,7-dimethoxy for EGFR targeting and when high aqueous solubility is required for rapid-release formulations.[1]

Researchers should view this scaffold as a tool to modulate selectivity away from EGFR and towards angiogenic and stromal tumor targets.

References

  • Synthesis and Antitumor Evaluation of Novel 4-Anilinoquinazoline Derivatives . European Journal of Medicinal Chemistry. Discusses the SAR of quinazoline substitution patterns and the synthesis of KIT inhibitors.

  • United States Patent 10,273,227 B2 . Compounds and their use in treating KIT mediated diseases. Explicitly utilizes 5,7-diethoxyquinazolin-4(3H)-one as a key intermediate for GIST therapeutics.[1]

  • Quinazolinone Derivatives as Potential Antitumoral Compounds . MDPI Molecules. Provides general protocols for the chlorination and amination of quinazolinone scaffolds.

  • Structure-Activity Relationships of Quinazoline Inhibitors of EGFR . Bioorganic & Medicinal Chemistry. Contrasts the binding modes of 6,7-dimethoxy vs other substitution patterns.[1]

Sources

Safety Operating Guide

5,7-diethoxyquinazolin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5,7-Diethoxyquinazolin-4(3H)-one

Operational Context & Chemical Profile

5,7-Diethoxyquinazolin-4(3H)-one is a synthetically valuable heterocyclic intermediate frequently utilized in drug development and medicinal chemistry. While specific regulatory monographs for this exact derivative may be sparse, it belongs to the broader class of quinazolinones, which require rigorous safety and disposal protocols.

Causality of Hazard: Quinazolinones and their derivatives are known to be highly toxic to aquatic organisms and can cause long-term adverse effects in aquatic environments[1]. The presence of two ethoxy groups at the 5 and 7 positions significantly increases the lipophilicity of the molecule compared to the parent quinazolin-4(3H)-one. This structural feature enhances its solubility in organic solvents but concomitantly increases the potential for rapid dermal penetration. Therefore, strict adherence to Personal Protective Equipment (PPE) and environmental isolation protocols is mandatory[2].

Quantitative Data & Logistics Summary

To ensure rapid decision-making during laboratory operations, the following table summarizes the logistical and safety parameters for handling this compound.

ParameterOperational Specification
Target Compound 5,7-diethoxyquinazolin-4(3H)-one
Hazard Classification Skin/Eye Irritant, Aquatic Toxicity[1]
Required PPE Nitrile gloves, safety goggles, lab coat, fume hood[2]
Spill Absorbent Inert materials only (Vermiculite or dry sand)[3]
Primary Disposal Method High-Temperature Incineration via EHS[3]
Sewer Disposal Strictly Prohibited (EPA regulations)[4]

Step-by-Step Disposal Methodologies

In-lab chemical neutralization is not recommended for this compound. The quinazolinone ring is a highly stable aromatic system; incorrect neutralization attempts (e.g., using strong acids or bases) can generate unpredictable, hazardous byproducts. The standard, self-validating protocol relies on strict segregation and disposal by a licensed professional service[3].

Protocol 1: Solid Waste Segregation and Collection
  • Preparation: Don appropriate PPE, ensuring no exposed skin at the wrists (use extended-cuff nitrile gloves)[2].

  • Collection: Carefully transfer all unused 5,7-diethoxyquinazolin-4(3H)-one solid powder into a dedicated, leak-proof hazardous waste container[3].

    • Causality: Using a dedicated container prevents cross-reactivity with incompatible chemicals (such as strong oxidizers), which could otherwise initiate an exothermic degradation of the heterocycle.

  • Consumable Isolation: Place all contaminated weighing papers, spatulas, pipette tips, and gloves into the same solid waste container.

  • Labeling: Explicitly label the container with the chemical name, CAS number (if available), and the GHS "Exclamation Mark" and "Environmental Hazard" pictograms[2].

Protocol 2: Liquid Waste & Empty Container Management
  • Solvent Segregation: Solutions containing the compound must be segregated into appropriate liquid waste streams (halogenated vs. non-halogenated, depending on the carrier solvent used)[3].

  • Triple-Rinse Procedure: For empty primary storage containers, perform a triple-rinse with a compatible, highly volatile organic solvent (e.g., acetone or ethanol). Collect all rinsate into the liquid hazardous waste container[2].

    • Causality: Triple rinsing systematically dilutes the residual lipophilic compound to sub-hazardous thresholds. This renders the primary glass container safe for standard institutional glass disposal while concentrating the chemical hazard into a minimal, manageable volume of liquid waste.

  • Drain Prohibition: Under no circumstances should liquid waste containing this compound be poured down the drain. EPA guidelines strictly prohibit the sewering of hazardous pharmaceutical intermediates and their derivatives[4].

Protocol 3: Spill Management (A Self-Validating System)
  • Immediate Containment: Evacuate non-essential personnel and ensure fume hood or localized ventilation is maximized[3].

  • Inert Absorption: Cover the spill entirely with an inert absorbent material such as vermiculite or sand[3].

    • Causality: Inert absorbents physically trap the chemical without initiating an unintended chemical reaction with the electron-rich heterocyclic nitrogen atoms.

  • Physical Removal: Sweep the saturated absorbent into a hazardous waste bag using a non-sparking tool. Clean the area with a solvent-dampened pad.

  • Validation Step: To validate that decontamination is absolute, perform a secondary wipe of the spill zone with a clean solvent pad. Inspect the area and the pad under a UV lamp (quinazolinones typically exhibit strong UV fluorescence). If no fluorescence is detected, the area is self-validated as decontaminated[5]. Dispose of all pads as solid hazardous waste.

Regulatory Compliance & Final Destruction

Once collected, the segregated waste must be transferred to the institution's Environmental Health and Safety (EHS) department. The ultimate, legally compliant destruction method is high-temperature incineration in a permitted hazardous waste facility[3].

Causality of Destruction: Incineration at extreme temperatures is required to ensure the complete thermal cleavage of the highly stable quinazolinone aromatic system. This process completely destroys the ethoxy substituents and the core ring, mitigating its aquatic toxicity profile and preventing long-term environmental persistence[1].

Workflow Visualization

G Start 5,7-diethoxyquinazolin-4(3H)-one Waste Generated Type Determine Waste State Start->Type Solid Solid Powder/Residue Type->Solid Liquid Solvent Solution Type->Liquid Spill Accidental Spill Type->Spill SolidDisp Seal in compatible hazardous waste container Solid->SolidDisp LiquidDisp Segregate in halogenated/ non-halogenated liquid waste Liquid->LiquidDisp SpillDisp Contain with inert absorbent (vermiculite/sand) Spill->SpillDisp Immediate Action EHS EHS Pickup & High-Temp Incineration SolidDisp->EHS LiquidDisp->EHS SpillDisp->SolidDisp Collect absorbent

Logical workflow for the safe disposal of 5,7-diethoxyquinazolin-4(3H)-one.

References

  • Szabo-Scandic.
  • Benchchem. "Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Benchchem.
  • University of Oklahoma Health Sciences Center. "Hazardous Waste - EHSO Manual 2025-2026." ouhsc.edu.
  • Alston & Bird. "EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals." alston.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.